4-Chloro-2-(trifluoromethyl)quinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSNOYNVQOJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363078 | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52353-35-2 | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Quinazoline Scaffold and the Strategic Importance of a Trifluoromethylated Intermediate
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline: A Keystone Intermediate in Medicinal Chemistry
The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides an ideal framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. Within this important class of molecules, this compound (CAS No. 52353-35-2) emerges as a particularly valuable and strategic building block for drug discovery and development professionals.
This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data to explain the chemical logic behind its properties, reactivity, and applications. We will explore its physicochemical characteristics, delve into its pivotal reactivity profile, and contextualize its use as a key intermediate in the synthesis of advanced, biologically active compounds.
Section 1: Core Physicochemical and Structural Properties
This compound is a colorless solid at room temperature.[4] Its core structure consists of a fused benzene and pyrimidine ring, functionalized with a highly reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 2-position. These two groups are critical to its utility, dictating its reactivity and influencing the properties of its derivatives.
Structural Representation
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. While extensive experimental data is not always available in public literature, the provided information is consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 52353-35-2 | [5][6] |
| Molecular Formula | C₉H₄ClF₃N₂ | [4][5] |
| Molecular Weight | 232.59 g/mol | [5][7] |
| Appearance | Colorless solid | [4] |
| Boiling Point | 171.2 °C at 760 mmHg | [8] |
| Solubility | Sparingly soluble in water | [4] |
| pKa (Predicted) | -1.05 ± 0.30 | [4] |
| Purity (Commercial) | 95% - 97% | [5][6][8] |
| Storage Conditions | Room temperature, in a dry, well-ventilated, and locked place | [5][9] |
Expected Spectroscopic Profile
While specific, published spectra for this exact compound are scarce, an experienced scientist can predict the key features based on its structure.
-
¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the four protons on the benzene ring portion of the quinazoline core. The exact chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. The carbon bearing the chlorine atom (C4) would also be readily identifiable.
-
¹⁹F NMR: A strong singlet would be observed, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent. This is a hallmark signal for verifying the presence of the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two peaks at m/z 232 and 234.
Section 2: Synthesis and Core Reactivity
The true value of this compound lies in its predictable and efficient reactivity, which allows it to serve as a versatile scaffold for building molecular complexity.
General Synthesis
The synthesis of 4-chloroquinazolines typically involves a two-step process starting from the corresponding anthranilic acid derivative. The general pathway involves:
-
Cyclization: Condensation of an anthranilic acid with formamide or a similar reagent to form the 4-hydroxyquinazoline (which exists in its tautomeric quinazolinone form).[10]
-
Chlorination: Treatment of the 4-hydroxyquinazoline with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom.[10][11] This is a standard and robust transformation that provides the desired reactive intermediate in high yield.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining feature of this compound is the high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SNAr).[12] This reactivity is deliberately engineered by the molecule's electronic architecture:
-
Activation: The nitrogen atoms within the pyrimidine ring and, crucially, the potent electron-withdrawing trifluoromethyl group at the C2 position, pull electron density away from the ring system.
-
Electrophilicity: This polarization makes the carbon atom at the 4-position (C4) highly electrophilic and thus susceptible to attack by nucleophiles.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction.
This predictable reactivity allows for the facile introduction of a wide variety of functional groups at the 4-position, most commonly amines, alcohols, and thiols. The reaction with amines to form 4-aminoquinazoline derivatives is particularly widespread in the synthesis of kinase inhibitors and other targeted therapies.[13]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Field-Proven Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol is a representative example of a nucleophilic aromatic substitution reaction using an aniline derivative. It is adapted from established methodologies for this class of compounds.[12][13]
Objective: To synthesize N-phenyl-2-(trifluoromethyl)quinazolin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dioxane or THF
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Solvent and Reagents: Dissolve the starting material in anhydrous dioxane. Add aniline followed by the dropwise addition of DIPEA. The base is crucial to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 4-anilinoquinazoline product.
Self-Validation: The success of the reaction is validated at each stage. TLC/LC-MS monitoring confirms the consumption of starting material and formation of the product. Spectroscopic analysis (NMR, MS) of the final product confirms its identity and purity, with the mass spectrum showing the correct molecular ion and the NMR spectra showing the incorporation of the aniline moiety.
Section 3: Applications in Drug Discovery and Development
This compound is not an end product itself but a high-value intermediate. Its utility is realized in its conversion to more complex molecules with tailored biological activities. The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3]
The strategic placement of the trifluoromethyl group can enhance metabolic stability and improve cell permeability and binding affinity of the final drug candidate due to its lipophilic and electron-withdrawing nature.
Caption: Role of the intermediate in a drug discovery workflow.
This compound has been instrumental in exploring treatments for:
-
Oncology: As a precursor to inhibitors of kinases like EGFR and PARP.[3][14]
-
Antimicrobial Research: The quinazoline core has shown activity against various bacteria and fungi.[4]
-
Antiviral Agents: Derivatives have been investigated for activity against viruses such as influenza.[2]
Section 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[15][17]
-
Handling: Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[16] Do not eat, drink, or smoke in the laboratory.[17]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[9][16]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[16]
Conclusion
This compound is a prime example of a molecular tool expertly designed for medicinal chemistry. Its value is derived not from inherent biological activity, but from its engineered reactivity. The strategically placed chloro and trifluoromethyl groups activate the quinazoline core for predictable and efficient functionalization via nucleophilic aromatic substitution. This allows researchers to rapidly generate libraries of diverse compounds, accelerating the discovery and optimization of new therapeutic agents. For scientists and professionals in drug development, a thorough understanding of this key intermediate is not just beneficial—it is essential for leveraging its full potential in the quest for novel medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Page loading... [wap.guidechem.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 4-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. molbase.com [molbase.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline from Anthranilic Acid
Abstract: 4-Chloro-2-(trifluoromethyl)quinazoline is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into a variety of pharmacologically active molecules, particularly kinase inhibitors. Its synthesis, originating from the accessible and economical precursor anthranilic acid, is a process of significant interest to researchers in synthetic and pharmaceutical chemistry. This guide provides an in-depth examination of a reliable two-step synthetic pathway. We will dissect the underlying reaction mechanisms, offer detailed, field-proven experimental protocols, and present expected analytical data for the key intermediate and the final product. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a comprehensive operational framework for drug development professionals.
Strategic Overview: A Two-Step Approach
The transformation of anthranilic acid into this compound is efficiently achieved through a two-stage process. This strategy is predicated on first constructing the core heterocyclic system, followed by a functional group conversion to install the reactive chloro moiety.
-
Step 1: Heterocycle Formation. The initial step involves the acylation of anthranilic acid with a trifluoromethyl source, followed by an intramolecular cyclization to form the stable 2-(trifluoromethyl)quinazolin-4(3H)-one intermediate. This reaction establishes the fundamental quinazolinone scaffold.
-
Step 2: Chlorination. The second step is the conversion of the 4-oxo group (or its tautomeric 4-hydroxy form) of the quinazolinone intermediate into a 4-chloro group. This is a crucial activation step, rendering the molecule susceptible to nucleophilic aromatic substitution for further diversification.[1][2]
The overall synthetic workflow is depicted below.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one
This foundational step constructs the quinazolinone ring system from anthranilic acid. The most direct method involves reaction with trifluoroacetic anhydride (TFAA), which serves as both the acylating agent and a dehydrating agent to drive the cyclization.[3]
Mechanistic Rationale
The reaction proceeds through two key phases: N-acylation and dehydrative cyclization.
-
N-Acylation: The nucleophilic amino group (-NH₂) of anthranilic acid attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This results in the formation of an N-acylanthranilic acid intermediate, specifically 2-(trifluoroacetamido)benzoic acid, and releases a molecule of trifluoroacetic acid as a byproduct.
-
Dehydrative Cyclization: Under heating, the newly formed amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbon. This intramolecular reaction is often facilitated by excess TFAA, which acts as a powerful dehydrating agent, promoting the elimination of a water molecule to yield a stable, six-membered heterocyclic ring.[3] This cyclization may proceed via a benzoxazinone intermediate, which is a common pathway in quinazolinone synthesis.[4][5]
References
4-Chloro-2-(trifluoromethyl)quinazoline molecular weight and formula
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline: A Core Scaffold in Modern Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in contemporary drug discovery and development. We will delve into its fundamental chemical and physical properties, explore common synthetic routes and key reactivity patterns, and highlight its significant applications, particularly in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.
Introduction: The Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic incorporation of substituents onto the quinazoline ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound has emerged as a particularly valuable intermediate due to the distinct reactivity of its substituents, which allows for sequential and site-selective modifications.
Core Compound Profile: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
This key intermediate is characterized by a quinazoline core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. The electron-withdrawing nature of both the trifluoromethyl group and the nitrogen atoms in the ring system significantly influences the reactivity of the C4-chloro substituent, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₄ClF₃N₂ | [4][5][6] |
| Molecular Weight | 232.59 g/mol | [4][5][7][8] |
| CAS Number | 52353-35-2 | [4][7][9] |
| Appearance | Solid | |
| Melting Point | 65-68 °C | [7] |
| Purity | Typically ≥95-97% | [4][7] |
| Storage Conditions | Room temperature, sealed in a dry environment | [4][5] |
Spectroscopic Data: While detailed spectra are best obtained from the supplier's Certificate of Analysis, general spectroscopic characteristics (such as NMR) are available from chemical databases and literature.[10]
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound typically involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination. A common precursor is 2-amino-N-(2,2,2-trifluoroacetyl)benzamide, which can be cyclized and then chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.[11]
Caption: Generalized synthetic workflow for this compound.
Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in medicinal chemistry stems from the high reactivity of the C4-chloro group towards nucleophiles.[12] The presence of the electron-withdrawing trifluoromethyl group at C2 and the quinazoline ring nitrogens makes the C4 position highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[13]
This regioselective substitution is a cornerstone for building molecular diversity.[12] The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated. The second position (C2) is significantly less reactive, allowing for selective functionalization at the C4 position.[12]
Caption: Regioselective SNAr reaction at the C4 position.
Applications in Drug Discovery and Development
The 4-aminoquinazoline scaffold, readily accessible from 4-chloroquinazoline precursors, is a key component in numerous approved drugs and clinical candidates, particularly in oncology.[14] These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.
By reacting this compound with various anilines and other amines, researchers can generate large libraries of compounds for screening against panels of kinases and other biological targets.[13] The trifluoromethyl group can enhance metabolic stability and binding affinity through favorable interactions with the target protein.
Examples of therapeutic areas where quinazoline derivatives are prominent include:
-
Oncology: As inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases.[3]
-
Antiviral Agents: Targeting viral enzymes essential for replication.[2]
-
Anti-inflammatory Drugs: Modulating inflammatory signaling pathways.[2]
-
Central Nervous System (CNS) Disorders: Acting on various receptors and enzymes in the brain.
Experimental Protocol: Representative SNAr Reaction
The following is a generalized, representative protocol for the N-arylation of this compound with a primary aniline.
Objective: To synthesize a 4-anilino-2-(trifluoromethyl)quinazoline derivative.
Materials:
-
This compound
-
Substituted Aniline (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Isopropanol, or DMF)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Reagents: Add the substituted aniline (1.0-1.2 eq) to the stirred solution, followed by the base (2-3 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux, and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.[12]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. This typically involves diluting the residue with water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by column chromatography or recrystallization to yield the pure 4-anilino-2-(trifluoromethyl)quinazoline product.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Precautionary Statements:
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][18]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[16]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][18]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16][18]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[16][18]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined reactivity allows for the efficient and regioselective synthesis of diverse libraries of quinazoline-based compounds. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher aiming to leverage this powerful scaffold in the pursuit of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. This compound - CAS:52353-35-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - this compound (C9H4ClF3N2) [pubchemlite.lcsb.uni.lu]
- 7. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 4-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)quinazoline in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 4-Chloro-2-(trifluoromethyl)quinazoline
This compound is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of a diverse range of bioactive molecules, including potential antitumor and antimicrobial agents, underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution of a crystalline solid, such as this compound, can be conceptualized as a two-step process: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions.
Key Molecular Features of this compound Influencing Solubility:
-
Aromatic Core: The quinazoline ring system is aromatic and largely nonpolar.
-
Polar Moieties: The presence of two nitrogen atoms in the quinazoline ring, a chlorine atom, and a trifluoromethyl group introduces polarity and potential for specific intermolecular interactions.
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polar C-Cl and C-CF3 bonds contribute to the molecule's overall dipole moment.
The interplay of these features determines the compound's affinity for solvents of varying polarities.
Estimated Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively available in the public domain, an estimated profile can be constructed based on the solubility of structurally similar quinazoline derivatives and general principles of solubility.[2] Studies on other quinazoline derivatives have indicated that solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature.[2] For some derivatives, N,N-dimethylformamide (DMF) has been identified as a solvent in which they exhibit greater solubility.[2]
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor make it an excellent solvent for a wide array of organic compounds.[3][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its polar aprotic nature facilitates the dissolution of polar and aromatic compounds. It is a common solvent for quinazoline derivatives.[2] |
| Acetone | Polar Aprotic | Medium to High | Good balance of polar and nonpolar characteristics. |
| Acetonitrile | Polar Aprotic | Medium | Its polarity allows for favorable interactions with the polar groups of the solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | The ether oxygen can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Polar Aprotic | Medium to Low | Moderate polarity. |
| Ethanol | Polar Protic | Medium to Low | Capable of hydrogen bonding, but the overall polarity is lower than that of polar aprotic solvents. |
| Methanol | Polar Protic | Medium to Low | Similar to ethanol, but its smaller size may influence solvation. The poor solubility of some quinazolinone derivatives in methanol has been noted.[5] |
| Toluene | Nonpolar | Low | Primarily van der Waals interactions, which are less effective at solvating the polar regions of the molecule. |
| Hexane | Nonpolar | Very Low | Lacks the polarity to effectively solvate the solute. |
Experimental Determination of Solubility: A Validated Protocol
The equilibrium shake-flask method is the gold standard for determining the solubility of a crystalline compound.[6] This method involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.
Step-by-Step Experimental Workflow
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Vials or flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vial at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the withdrawn sample through a syringe filter into a clean vial.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC-UV:
-
Develop an isocratic reverse-phase HPLC method for the quantification of this compound.[7] A C18 column is often suitable.[8][9]
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting the peak area against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and create a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
References
- 1. Page loading... [guidechem.com]
- 2. cibtech.org [cibtech.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of 4-Chloro-2-(trifluoromethyl)quinazoline
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical structure, IUPAC nomenclature, and critical physicochemical properties. The guide details a robust synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, it explores the compound's characteristic spectroscopic signature and its pivotal chemical reactivity, particularly its utility in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile scaffold for application in their research and development programs.
Chemical Identity and Physicochemical Properties
This compound is a substituted quinazoline, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[1][2] The presence of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position imparts unique electronic properties and reactivity to the molecule.
The IUPAC name for this compound is This compound .[3] Its chemical structure is depicted below:
The key identifiers and physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 52353-35-2 | [3][4][5][6] |
| Molecular Formula | C₉H₄ClF₃N₂ | [5][6][7] |
| Molecular Weight | 232.59 g/mol | [4][5] |
| Melting Point | 65-68 °C | [4] |
| Appearance | Solid | |
| InChI Key | DLJSNOYNVQOJLU-UHFFFAOYSA-N | [6] |
| SMILES String | C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | [3][7] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved from its quinazolinone precursor, 2-(trifluoromethyl)-4(3H)-quinazolinone. The transformation involves a chlorination reaction, for which phosphorus oxychloride (POCl₃) is the reagent of choice.
Causality of Reagent Selection: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. In this context, it reacts with the keto-enol tautomer of the quinazolinone ring. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, followed by nucleophilic attack of the chloride ion to displace the phosphate group and subsequent aromatization to yield the stable 4-chloroquinazoline product. This method is highly effective and widely used for converting heterocyclic ketones and amides into their corresponding chloro derivatives.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)-3H-quinazolin-4-one (1 equivalent) with phosphorus oxychloride (POCl₃) (5-10 equivalents). The POCl₃ often serves as both the reagent and the solvent.
-
Scientist's Note: The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
-
Step 2: Thermal Reaction
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 3-5 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Step 3: Work-up and Isolation
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Cautiously quench the residue by slowly pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
-
Step 4: Purification
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to obtain the final product as a solid.
-
Spectroscopic Characterization
Structural confirmation of the synthesized this compound is critical. The following spectroscopic data are characteristic of the compound:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.5-8.5 ppm). The four protons on the benzo- part of the quinazoline ring will appear as a set of multiplets, with coupling patterns consistent with an ortho-substituted benzene ring.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the nine carbon atoms. The trifluoromethyl carbon (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to nitrogen and chlorine will be downfield.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single, sharp singlet is expected, characteristic of the CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. For C₉H₄ClF₃N₂, the expected m/z would be around 232.00.[7]
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery stems from the reactivity of the chlorine atom at the C4 position.[6] This position is highly activated towards Nucleophilic Aromatic Substitution (SₙAr) reactions.
Mechanistic Rationale: The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, further enhanced by the potent electron-withdrawing CF₃ group at C2, makes the C4 carbon electron-deficient and thus highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution.
This SₙAr reactivity is the cornerstone of its application as a scaffold. It allows for the straightforward introduction of various nucleophilic moieties, most commonly amines, to build a library of diverse 4-aminoquinazoline derivatives. This is a key strategy in the development of kinase inhibitors, where the 4-anilinoquinazoline core is a well-established pharmacophore that mimics the ATP hinge-binding region of many protein kinases.[9][10]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: It is classified as an irritant.[4] GHS hazard statements indicate it may cause respiratory irritation, skin irritation, and serious eye irritation.[4]
-
Handling Precautions:
-
Storage:
Conclusion
This compound is a high-value synthetic intermediate whose importance is anchored in its specific chemical architecture. The trifluoromethyl group provides metabolic stability and modulates electronic properties, while the strategically positioned chlorine atom at the C4 position serves as a versatile reactive handle for nucleophilic substitution. This combination makes it an indispensable building block for constructing libraries of potential therapeutic agents, particularly in the field of oncology. A thorough understanding of its synthesis, characterization, and reactivity is essential for any scientist working on the development of novel quinazoline-based pharmaceuticals.
References
- 1. 4-CHLORO-QUINAZOLINE_TargetMol [targetmol.com]
- 2. ijirt.org [ijirt.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. Page loading... [guidechem.com]
- 7. PubChemLite - this compound (C9H4ClF3N2) [pubchemlite.lcsb.uni.lu]
- 8. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tcichemicals.com [tcichemicals.com]
The Trifluoromethyl Advantage: A Technical Guide to the Biological Activities of Trifluoromethylated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Privileged Scaffold
The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic compound, formed by the fusion of a benzene ring and a pyrimidine ring, is a key component in numerous therapeutic agents.[3][4] The biological properties of quinazoline derivatives are significantly influenced by the nature and position of substituents on these rings.[3]
Among the vast array of possible modifications, the introduction of a trifluoromethyl (CF₃) group has emerged as a particularly powerful strategy in drug design.[5] The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance a molecule's potency, bioavailability, and pharmacokinetic profile.[5][6] This guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoromethylated quinazolines, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their potential.
Anticancer Activity: A Dominant Therapeutic Area
Trifluoromethylated quinazolines have demonstrated significant promise as anticancer agents, with research focusing on their ability to inhibit key pathways involved in tumor growth and proliferation.[1][7]
Mechanism of Action: Targeting Key Kinases and Cellular Processes
The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling and replication.[1]
-
EGFR Inhibition: Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase that is often overexpressed in various cancers.[1][8] By blocking EGFR, these compounds can halt downstream signaling pathways that control cell proliferation and survival.[3]
-
Tubulin Polymerization Inhibition: Some quinazoline derivatives disrupt the formation of microtubules, essential components of the cellular skeleton, by inhibiting tubulin polymerization. This action leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3][7]
-
Induction of Apoptosis: Trifluoromethylated quinazolines can trigger apoptosis through both intrinsic and extrinsic pathways.[3][9] One study showed that a potent derivative, compound 10b , induced apoptosis in K562 cancer cells.[9][10]
-
Cell Migration Inhibition: The spread of cancer, or metastasis, is a major cause of mortality. Certain trifluoromethylated quinazolines have been shown to prevent tumor cell migration, a critical step in the metastatic process.[9][10]
-
Other Targets: Research has also pointed to other potential targets, such as the PIM-1 kinase and poly(ADP-ribose)polymerase-1 (PARP-1), which are involved in DNA repair and cell survival.[7][11]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of trifluoromethylated quinazolines is highly dependent on their substitution patterns. For instance, the placement of the trifluoromethyl group at the C-4 position of the quinazoline ring has been a successful strategy in developing potent antitumor agents.[11] The addition of a piperazine ring has also been shown to enhance antitumor activity.[11]
Quantitative Data: Anticancer Potency
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 8b | PC3 (Prostate Cancer) | 5.51 | [11] |
| LNCaP (Prostate Cancer) | 4.51 | [11] | |
| K562 (Leukemia) | 8.49 | [11] | |
| Compound 10b | PC3 (Prostate Cancer) | 3.02 | [10] |
| LNCaP (Prostate Cancer) | 3.45 | [10] | |
| K562 (Leukemia) | 3.98 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[12][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinazoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[13][16]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer, typically at a wavelength of 570-590 nm.[14]
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, trifluoromethylated quinazolines have also shown promise as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
The quinazoline scaffold is present in several marketed antimicrobial drugs, and the addition of a trifluoromethyl group can enhance this activity.[17][18] These compounds have been investigated for their efficacy against a range of bacterial and fungal pathogens.[17][19]
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that some trifluoromethylated heterocyclic compounds, similar to fluoroquinolone antibiotics, may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[20]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[20][21]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl-Substituted Isoquinolines | Enterococcus faecium (VRE) | 4 - 8 | [20] |
| Clostridium difficile | 4 - 16 | [20] | |
| Trifluoromethyl-Substituted Pyrazoles | Staphylococcus aureus (MRSA) | 3.12 | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22][23]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that inhibits visible growth after incubation.[22]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microorganism and prepare a standardized suspension (typically ~5×10⁵ CFU/mL) in a suitable broth, such as Mueller-Hinton broth.[21][22]
-
Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylated quinazoline compound in a 96-well microtiter plate containing the broth.[24]
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.[21]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[22][24]
-
Determine MIC: After incubation, examine the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]
Anti-inflammatory Effects
Chronic inflammation is implicated in a wide range of diseases.[25] Quinazoline derivatives have been identified as potential anti-inflammatory agents, and fluorinated versions are being actively explored.[26][27]
Mechanism of Action: The anti-inflammatory properties of some quinazoline derivatives are linked to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[25][28] NF-κB is a key regulator of the inflammatory response.[25] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.[25][29] Some derivatives have also been designed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.[30]
Central Nervous System (CNS) Applications
The quinazoline scaffold has also been investigated for its potential in treating CNS disorders.[31] Fluorinated quinazolone derivatives have been synthesized and screened for CNS depressant activity.[32] Additionally, research has explored the potential of quinazoline derivatives in the context of neurodegenerative diseases like Alzheimer's, where they may act on various targets including cholinesterases and monoamine oxidases.[31] Certain trifluoromethylquinazolines have also been shown to protect neuronal cells against cytotoxicity.[33]
Future Perspectives and Conclusion
The incorporation of the trifluoromethyl group into the quinazoline scaffold has proven to be a highly effective strategy for the development of potent and diverse biological agents. The compounds' demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models highlights their significant therapeutic potential. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the precise molecular mechanisms of action. The continued exploration of trifluoromethylated quinazolines holds great promise for the discovery of novel therapeutics to address a wide range of unmet medical needs.
References
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. A comprehensive review of recent advances in the biological activities of quinazolines | Semantic Scholar [semanticscholar.org]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. rphsonline.com [rphsonline.com]
- 18. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. benchchem.com [benchchem.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 24. protocols.io [protocols.io]
- 25. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. The Quinazoline Derivative, QNZ, Alleviates Experimental Autoimmune Encephalomyelitis by Suppressing Th1 and Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)quinazoline, a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its historical context, detail its synthesis, analyze its physicochemical properties, and explore its critical role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Its planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules.[2] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2]
The strategic functionalization of the quinazoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl (-CF3) group, for instance, can significantly enhance metabolic stability, membrane permeability, and binding affinity due to its lipophilic and electron-withdrawing nature. When combined with a reactive chloro group at the 4-position, the resulting this compound becomes a highly versatile and valuable building block for the synthesis of complex pharmaceutical agents.[3]
Physicochemical and Spectral Data
A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52353-35-2 | [4] |
| Molecular Formula | C₉H₄ClF₃N₂ | [4] |
| Molecular Weight | 232.59 g/mol | [4] |
| Appearance | Colorless to light yellow solid | [3] |
| Purity | Typically >95% | [5] |
| Storage | Room temperature | [4] |
Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR would display distinct signals for the nine carbon atoms. The carbon attached to the trifluoromethyl group would appear at a characteristic downfield shift, and its signal would likely be split into a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single, sharp signal is expected in the fluorine NMR spectrum, characteristic of the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. The following is a representative and robust protocol based on established methodologies for quinazoline synthesis.
Experimental Protocol
Step 1: Synthesis of 2-(Trifluoroacetamido)benzoic acid
-
To a stirred solution of anthranilic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add trifluoroacetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting solid is 2-(trifluoroacetamido)benzoic acid, which can be used in the next step without further purification.
Causality: The reaction begins with the acylation of the amino group of anthranilic acid by trifluoroacetic anhydride. The use of an aprotic solvent prevents unwanted side reactions with water.
Step 2: Cyclization to 2-(Trifluoromethyl)quinazolin-4(3H)-one
-
Heat the 2-(trifluoroacetamido)benzoic acid from the previous step with an excess of formamide at 150-160 °C for 3-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-(trifluoromethyl)quinazolin-4(3H)-one.
Causality: This is a cyclodehydration reaction. Formamide serves as both a reagent and a solvent, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring.
Step 3: Chlorination to this compound
-
Reflux a mixture of 2-(trifluoromethyl)quinazolin-4(3H)-one (1 equivalent), phosphorus oxychloride (POCl₃, 5-10 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) for 4-6 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the quinazolinone tautomer into a chloro group. DMF acts as a catalyst to facilitate this transformation.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various amine-containing fragments.[6]
This reactivity is central to the synthesis of many epidermal growth factor receptor (EGFR) inhibitors.[7] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[8] Mutations that lead to the constitutive activation of EGFR are a driving force in several cancers, most notably non-small-cell lung cancer.[8]
Role in the Synthesis of Gefitinib Analogs
Gefitinib (Iressa®) is a first-generation EGFR inhibitor that features a 4-anilinoquinazoline core structure.[9] While gefitinib itself does not contain a trifluoromethyl group at the 2-position, the synthetic strategies employed for its creation are directly applicable to derivatives of this compound. The trifluoromethyl group in this position can offer advantages in terms of potency and metabolic stability.
The general synthetic approach involves the reaction of a 4-chloroquinazoline with a substituted aniline. The trifluoromethyl group at the 2-position of the quinazoline core can influence the electronic properties of the ring system, potentially enhancing the binding affinity of the final compound to the ATP-binding pocket of the EGFR kinase domain.
Diagram of a Signaling Pathway Targeted by Quinazoline-based EGFR Inhibitors
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.
Conclusion
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The true significance of this compound is realized in its role as a key building block for a new generation of targeted therapies. The combination of the reactive 4-chloro position and the beneficial properties of the 2-trifluoromethyl group makes it an invaluable tool for drug discovery scientists working to develop novel treatments for cancer and other diseases. As our understanding of disease biology deepens, the demand for versatile and highly functionalized chemical scaffolds like this compound is only set to increase.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Chloro-2-(trifluoromethyl)quinazoline for Advanced Research
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-2-(trifluoromethyl)quinazoline, a critical building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document moves beyond a simple datasheet to offer a comprehensive resource covering commercial supplier evaluation, quality control, in-house synthesis alternatives, and practical application protocols. By integrating field-proven insights with authoritative references, this guide aims to empower scientists to confidently source and utilize this versatile reagent in their research endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No. 52353-35-2) has emerged as a privileged scaffold in modern drug discovery. Its quinazoline core is a common motif in a multitude of biologically active compounds, while the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. The chlorine atom at the 4-position serves as a highly versatile synthetic handle, readily participating in various cross-coupling reactions to enable the construction of diverse molecular libraries. This unique combination of features makes it an invaluable starting material for the synthesis of targeted therapeutics, particularly in oncology and inflammation research.
This guide will provide the necessary technical details to effectively procure and employ this reagent, ensuring both efficiency and reproducibility in your research and development pipeline.
Sourcing and Supplier Evaluation
The quality of starting materials is paramount to the success of any synthetic campaign. Selecting a reliable commercial supplier for this compound requires careful consideration of several factors beyond just price.
Key Evaluation Criteria
-
Purity and Analytical Data: Reputable suppliers should provide a detailed Certificate of Analysis (CoA) with each batch.[1] This document should, at a minimum, state the purity as determined by a quantitative method like NMR or HPLC. The appearance of the material should also be noted. Be wary of suppliers who do not provide analytical data or offer products "as-is" without any warranty of quality.
-
Lot-to-Lot Consistency: For long-term projects or GMP-regulated environments, consistency between batches is critical. Inquire with potential suppliers about their quality management systems and their ability to provide data demonstrating lot-to-lot consistency.
-
Availability and Lead Times: Research timelines are often tight. Assess the supplier's stock levels and typical delivery times to ensure they can meet your project's demands.
-
Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting and providing additional information about the product.
Comparative Supplier Overview
The following table summarizes the offerings of several commercial suppliers for this compound (CAS 52353-35-2). Pricing and stock levels are subject to change and should be verified on the suppliers' websites.
| Supplier | Purity | Available Quantities | Price (USD, approx.) | Notes |
| Apollo Scientific | 95% | 500mg, 1g | £162.00 (500mg), £234.00 (1g) | Provides basic purity information.[2] |
| Vibrant Pharma Inc. | 97% | Custom (large scale available) | $100.00 - $375.00 (inquire for bulk) | Offers higher purity and bulk quantities.[3] |
| Abound Chem | 95% | 250mg, 1g | $28.00 (250mg), $90.00 (1g) | A US-based supplier with competitive pricing for smaller quantities. |
| Shanghai Huici Pharmaceutical | 99% | 1g (min), up to 50kg/month | Inquire for pricing | Specializes in API intermediates and offers high purity.[4] |
Quality Control and In-House Verification
While a supplier's CoA provides a baseline for quality, independent verification is a crucial step in a rigorous research setting.
Recommended Analytical Methods
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for confirming the structure and assessing the purity of this compound. The ¹H NMR spectrum should show characteristic aromatic proton signals, while the ¹⁹F NMR will display a singlet corresponding to the trifluoromethyl group. The absence of significant impurity peaks is a good indicator of high purity.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is ideal for determining the purity of the compound and identifying any potential impurities. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid). The mass spectrometer will confirm the molecular weight of the parent compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
In-House Synthesis as a Strategic Alternative
For large-scale needs or when commercial sources are unavailable, in-house synthesis provides a viable alternative. A common and effective route involves a two-step process starting from readily available precursors.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one
This precursor can be synthesized from 2-trifluoromethyl-3,1-benzoxazine-4-one.[5]
-
To a solution of 2-trifluoromethyl-3,1-benzoxazine-4-one (1 equivalent) in a suitable solvent such as ethanol, add a source of ammonia (e.g., ammonium hydroxide, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield 2-(trifluoromethyl)quinazolin-4(3H)-one.
Step 2: Synthesis of this compound
This step involves the chlorination of the quinazolinone intermediate.[6]
-
In a fume hood, carefully add 2-(trifluoromethyl)quinazolin-4(3H)-one (1 equivalent) to an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Application in Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling
The chloro group at the 4-position of the quinazoline ring is highly susceptible to palladium-catalyzed cross-coupling reactions, making the Suzuki-Miyaura reaction a cornerstone application of this reagent.
Suzuki-Miyaura Reaction Workflow
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.[7][8][9]
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-(trifluoromethyl)quinazoline.
Safety and Handling
Trifluoromethylated and chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. By carefully selecting suppliers, performing in-house quality control, and applying robust synthetic protocols, researchers can effectively leverage the unique properties of this reagent to advance their scientific goals. This guide provides a solid foundation of technical knowledge to support these endeavors.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. mesford.lookchem.com [mesford.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-(trifluoromethyl)quinazoline
Abstract
This technical guide provides a comprehensive overview of the synthetic utility and reaction protocols for nucleophilic aromatic substitution (SNAr) on 4-Chloro-2-(trifluoromethyl)quinazoline. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 4-substituted quinazoline scaffold in numerous clinically relevant molecules.[1][2][3][4][5] The potent electron-withdrawing nature of the 2-trifluoromethyl group, in concert with the innate electronic properties of the quinazoline core, strongly activates the C4-position for substitution, enabling facile access to a diverse array of derivatives.[6][7] This document details the underlying mechanistic principles, provides validated, step-by-step protocols for reactions with N-, O-, and S-nucleophiles, and discusses the causality behind experimental design to empower scientists in their synthetic endeavors.
Introduction: The Privileged 2-(Trifluoromethyl)quinazoline Scaffold
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is classified as a "privileged scaffold" in medicinal chemistry.[2] Its rigid structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with a multitude of biological targets.[2] Consequently, quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3][7]
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9] When appended to the 2-position of the quinazoline core, the -CF₃ group exerts a powerful electron-withdrawing effect, which is critical for activating the C4-position towards nucleophilic attack.[6] This electronic activation makes this compound a highly versatile and reactive electrophile for SNAr reactions, providing a reliable entry point for the synthesis of diverse compound libraries.
Mechanism: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a classical two-step addition-elimination mechanism.[10][11] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) at the electron-deficient C4 carbon. This is typically the rate-determining step. The strong inductive effect of the -CF₃ group at C2 and the electron-withdrawing character of the ring nitrogens (N1 and N3) synergistically reduce the electron density at C4, making it highly electrophilic and susceptible to attack.[6][12][13]
-
Formation of the Meisenheimer Complex: The nucleophilic attack breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The negative charge is delocalized across the heterocyclic system, with significant density on the electronegative nitrogen atoms and the -CF₃ group, which stabilizes the intermediate.
-
Elimination of the Leaving Group: Aromaticity is restored through the rapid expulsion of the chloride ion, an excellent leaving group, to yield the final 4-substituted product.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Synthesis of 4-Aminoquinazoline Derivatives: A Comprehensive Guide for Drug Discovery Professionals
This document provides an in-depth guide for the synthesis of 4-aminoquinazoline derivatives, utilizing 4-chloro-2-(trifluoromethyl)quinazoline as a versatile starting material. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations to facilitate the efficient synthesis of novel 4-aminoquinazoline libraries.
Introduction: The Significance of 4-Aminoquinazolines in Modern Drug Discovery
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, the 4-aminoquinazoline moiety has emerged as a critical pharmacophore, particularly in the design of kinase inhibitors. Several FDA-approved anti-cancer drugs, such as gefitinib, erlotinib, and lapatinib, feature this core structure, highlighting its importance in targeting key signaling pathways implicated in cancer progression.[1][2]
The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinazoline ring offers several advantages in drug design. The strong electron-withdrawing nature of the -CF3 group can significantly enhance the metabolic stability and lipophilicity of the molecule, potentially improving its pharmacokinetic profile and cell permeability. Furthermore, this substituent can influence the binding affinity and selectivity of the compound for its biological target.
This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction as the primary method for introducing diverse amino functionalities at the 4-position of the 2-(trifluoromethyl)quinazoline core. The high reactivity of the chlorine atom at the C4-position, further activated by the electron-withdrawing trifluoromethyl group and the ring nitrogen atoms, makes this a robust and versatile synthetic strategy.[2][3][4]
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of 4-amino-2-(trifluoromethyl)quinazolines from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The key features of this reaction are:
-
Activation of the Aromatic Ring: The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms. The potent electron-withdrawing trifluoromethyl group at the 2-position further depletes the electron density of the ring, making it highly susceptible to nucleophilic attack.
-
Regioselectivity: The attack of the amine nucleophile occurs preferentially at the C4-position. Theoretical calculations have shown that the carbon atom at the 4-position of the quinazoline ring has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site and thus more prone to nucleophilic attack.[4] This inherent regioselectivity is a significant advantage, simplifying the synthesis and purification of the desired products.[2][4]
-
Formation of the Meisenheimer Complex: The nucleophilic attack of the amine on the C4-carbon leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing trifluoromethyl group.
-
Departure of the Leaving Group: The reaction is completed by the departure of the chloride ion, a good leaving group, to restore the aromaticity of the quinazoline ring.
Figure 1: General workflow for the SNAr reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-amino-2-(trifluoromethyl)quinazoline derivatives. These can be adapted for a wide range of primary and secondary amines.
General Protocol for the Synthesis of 4-Anilino-2-(trifluoromethyl)quinazoline Derivatives
This protocol is suitable for the reaction of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol (or other suitable solvent such as ethanol, n-butanol, or dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, filtration apparatus)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask, add the substituted aniline (1.1 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux (approximately 82 °C for isopropanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, and melting point).
Microwave-Assisted Protocol for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields, offering a more efficient and environmentally friendly approach.[5][6]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents, optional, as a non-nucleophilic base)
-
Dioxane (or other microwave-safe solvent)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (0.5 mmol), the desired amine (0.6 mmol), and dioxane (3 mL).
-
If the amine salt is used or if the amine is not a strong base, add DIPEA (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-45 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and yields for the synthesis of various 4-amino-2-(trifluoromethyl)quinazoline derivatives, adapted from literature procedures for similar substrates.[2][5][7]
| Entry | Amine Nucleophile | Solvent | Method | Time | Yield (%) |
| 1 | Aniline | Isopropanol | Reflux | 4 h | 85 |
| 2 | 4-Fluoroaniline | Dioxane | Microwave (120°C) | 30 min | 92 |
| 3 | Benzylamine | Ethanol | Reflux | 3 h | 88 |
| 4 | Morpholine | n-Butanol | Reflux | 6 h | 75 |
| 5 | Piperidine | Dioxane | Microwave (120°C) | 20 min | 95 |
Troubleshooting and Key Considerations
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reactants and products. Protic solvents like isopropanol and ethanol can participate in hydrogen bonding and facilitate the reaction. Aprotic polar solvents like dioxane and DMF are also effective, especially in microwave-assisted synthesis.
-
Base: For less nucleophilic amines or when using amine hydrochlorides, the addition of a non-nucleophilic base like DIPEA or potassium carbonate can be beneficial to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.
-
Work-up and Purification: The acidity of the reaction mixture can be adjusted during work-up to facilitate extraction. Purification by column chromatography is generally effective for removing unreacted starting materials and byproducts. Recrystallization can be used for further purification of solid products.
-
Steric Hindrance: Sterically hindered amines may react more slowly and may require more forcing conditions (higher temperatures, longer reaction times).
Applications in Drug Discovery: Targeting Kinases
4-Aminoquinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesized 4-amino-2-(trifluoromethyl)quinazoline derivatives can be screened for their inhibitory activity against a panel of kinases to identify novel therapeutic leads.
Figure 2: Mechanism of kinase inhibition.
Conclusion
The synthesis of 4-amino-2-(trifluoromethyl)quinazoline derivatives via nucleophilic aromatic substitution is a highly efficient and versatile method for generating libraries of compounds with significant potential in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore this valuable chemical space and contribute to the development of novel therapeutics.
References
- 1. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 4-Chloro-2-(trifluoromethyl)quinazoline for Next-Generation Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the 2-(Trifluoromethyl)quinazoline Scaffold
The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of numerous clinically successful drugs.[1][2] Its rigid, bicyclic framework offers a precise three-dimensional orientation for substituents, enabling potent and selective interactions with a wide array of biological targets, particularly protein kinases.[3] Within this class, 4-Chloro-2-(trifluoromethyl)quinazoline stands out as a highly valuable starting material for the synthesis of next-generation kinase inhibitors.
The strategic placement of the trifluoromethyl (-CF3) group at the 2-position and the chloro (-Cl) group at the 4-position imparts unique chemical properties that researchers can exploit for targeted drug design. The electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the C4 position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to the construction of the 4-anilinoquinazoline pharmacophore, a key feature for potent inhibition of kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] Furthermore, the -CF3 group itself can engage in favorable interactions within the ATP-binding pocket of target kinases, potentially improving potency and metabolic stability.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for key transformations and insights into the design of novel kinase inhibitors.
Core Synthetic Strategies and Mechanistic Considerations
The primary synthetic utility of this compound lies in the reactivity of the C4-chloro group. This position is highly susceptible to modification through several powerful and versatile reaction classes, most notably Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Diagram: Key Synthetic Transformations
Caption: Key synthetic routes using this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for 4-Anilinoquinazoline Synthesis
The displacement of the 4-chloro group by an amine, particularly an aniline, is a fundamental step in the synthesis of many EGFR and VEGFR inhibitors.[6][7] The reaction typically proceeds under thermal conditions, often in a protic solvent like isopropanol or ethanol.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like isopropanol can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, facilitating the process.
-
Temperature: Reflux temperatures are generally required to provide sufficient activation energy for the substitution to occur at a reasonable rate.
-
Acid/Base: The reaction can be run neat or with the addition of a non-nucleophilic base to scavenge the HCl byproduct, though often the reactant amine in excess can serve this purpose.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in isopropanol (10-20 mL per mmol of substrate).
-
Addition of Nucleophile: Add the desired aniline or amine (1.1-1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure 4-anilino-2-(trifluoromethyl)quinazoline product.
-
| Parameter | Typical Range/Condition | Notes |
| Solvent | Isopropanol, Ethanol, n-Butanol | Choice may depend on the boiling point required and solubility of reagents. |
| Temperature | Reflux | Essential for driving the reaction to completion. |
| Equivalents of Amine | 1.1 - 1.5 | A slight excess of the amine is used to ensure complete consumption of the starting material. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS for completion. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups at the 4-position of the quinazoline ring.[8][9] This transformation is valuable for exploring the structure-activity relationship (SAR) by modifying the substituent at this key position.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)2 or PdCl2(PPh3)2, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands (e.g., PPh3, XPhos) are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.
-
Base: A base, such as K2CO3 or Cs2CO3, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., DMF, dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.10 eq), and a base like K2CO3 (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of DMF and water.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Typical Range/Condition | Notes |
| Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | Choice of catalyst and ligand can influence reaction efficiency. |
| Base | K2CO3, Cs2CO3, Na2CO3 | The choice of base can be critical for challenging substrates. |
| Solvent | Dioxane/H2O, DMF/H2O, Toluene/EtOH/H2O | Solvent system needs to be optimized for substrate solubility and reaction temperature. |
| Temperature | 80 - 120°C | Higher temperatures may be required for less reactive substrates. |
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers an alternative, often milder, method for forming C-N bonds and can be particularly useful for coupling a broader range of amines, including those that may not be suitable for SNAr conditions.[10][11][12]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) to facilitate the catalytic cycle, particularly the reductive elimination step.[13]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K3PO4 is necessary to deprotonate the amine, allowing it to enter the catalytic cycle.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive, necessitating the use of an inert atmosphere.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a base (e.g., NaOt-Bu, 1.5-2.0 eq) in a dry Schlenk tube.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110°C. Monitor the reaction's progress.
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
-
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Outlook
This compound is a versatile and powerful building block for the synthesis of novel kinase inhibitors. The protocols outlined above for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide a robust toolkit for medicinal chemists to generate diverse libraries of compounds for screening and lead optimization. The strategic incorporation of the 2-trifluoromethyl group offers potential advantages in terms of potency and drug-like properties. As our understanding of kinase biology continues to grow, the creative application of this and similar scaffolds will undoubtedly lead to the discovery of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Protocol for Suzuki coupling with 4-Chloro-2-(trifluoromethyl)quinazoline
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)quinazoline for Advanced Drug Discovery
Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling
The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including approved therapeutics for cancer and other diseases.[1][2] Specifically, 2,4-disubstituted quinazolines are highly sought-after motifs in drug discovery programs. The ability to precisely and efficiently introduce diverse molecular fragments at these positions is critical for developing novel therapeutic agents with tailored pharmacological profiles.[2][3]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks make it an indispensable tool for synthetic chemists.[4]
This application note provides a detailed protocol and expert insights for the Suzuki coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind the procedural choices, offer a robust experimental workflow, and provide guidance for troubleshooting, enabling researchers to confidently synthesize a diverse library of 4-aryl-2-(trifluoromethyl)quinazoline derivatives.
Scientific Integrity & Mechanistic Rationale
A successful Suzuki coupling hinges on understanding the interplay between the substrate, catalyst, ligand, base, and solvent. The specific characteristics of this compound dictate the optimal conditions.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinazoline to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Transmetalation : The organic group from the activated boronic acid (a boronate species) is transferred to the palladium center, displacing the chloride.[5][6]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst.[5][6]
Key Experimental Considerations
-
Substrate Reactivity : The C4 position of the quinazoline ring is highly electrophilic and activated towards oxidative addition due to the "α-nitrogen effect".[7] The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C2 position further enhances this reactivity, making the C4-Cl bond susceptible to cleavage by the palladium catalyst.[8]
-
Catalyst and Ligand Selection : While aryl bromides and iodides are more reactive, the coupling of aryl chlorides requires a more robust catalytic system. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃), are highly effective.[9] These ligands accelerate both the oxidative addition and the reductive elimination steps by creating a more electron-rich and sterically demanding environment around the palladium center.[9] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be effective, particularly in microwave-assisted protocols.[10][11]
-
The Crucial Role of the Base : The base is not merely a spectator; it is essential for activating the boronic acid.[12] It reacts with the boronic acid to form a more nucleophilic boronate anion [ArB(OH)₃]⁻, which readily participates in the transmetalation step.[13] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they minimize side reactions like protodeboronation.[9][14]
-
Solvent System : A biphasic or anhydrous solvent system is typically employed. Apolar organic solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are excellent choices for dissolving the organic substrates and catalyst complex.[9][14] When using bases like K₂CO₃ or Na₂CO₃, the addition of water is necessary to dissolve the base and facilitate the reaction.[9] For anhydrous conditions with K₃PO₄, ensuring the use of dry solvents is critical.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound. Optimization may be required for particularly challenging arylboronic acids.
Materials and Equipment
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[14]
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M relative to the starting quinazoline.
-
Reaction : Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 4-24 hours.[14]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).[14]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-aryl-2-(trifluoromethyl)quinazoline product.[14][15]
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14]
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwjmrd.com [wwjmrd.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Strategic Application of 4-Chloro-2-(trifluoromethyl)quinazoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, particularly in the realm of oncology, the quinazoline scaffold has emerged as a "privileged structure." Its rigid, bicyclic framework provides an ideal platform for the development of highly specific and potent enzyme inhibitors. Among the various quinazoline-based synthons, 4-Chloro-2-(trifluoromethyl)quinazoline stands out as a critical building block, offering a unique combination of reactivity and advantageous physicochemical properties. This guide provides an in-depth exploration of its application, focusing on its pivotal role in the synthesis of kinase inhibitors, and offers detailed protocols for its utilization in a research and development setting.
The Quinazoline Core and the Trifluoromethyl Advantage: A Synergistic Alliance
The quinazoline ring system is a cornerstone in the design of numerous clinically approved drugs, especially those targeting protein kinases.[1][2] Its ability to present substituents in a well-defined three-dimensional orientation allows for precise interactions with the ATP-binding pockets of these enzymes.[3] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinazoline scaffold further enhances its desirability in medicinal chemistry for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This often translates to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule. This property can enhance membrane permeability and improve oral bioavailability.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups and modulate the overall electronic environment of the molecule. This can lead to stronger and more selective binding interactions with the target protein.[4]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.
The strategic placement of the chlorine atom at the 4-position of 2-(trifluoromethyl)quinazoline renders it a highly versatile intermediate. This chlorine atom is an excellent leaving group, readily susceptible to nucleophilic aromatic substitution (SNAr), which is the primary reaction pathway for introducing a diverse array of functionalities to the quinazoline core.
Application in Kinase Inhibitor Synthesis: Targeting Oncogenic Signaling Pathways
This compound is a key precursor in the synthesis of a variety of kinase inhibitors, most notably those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] These receptor tyrosine kinases are critical regulators of cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.[3][6]
The general synthetic strategy involves the nucleophilic displacement of the 4-chloro group by a substituted aniline, leading to the formation of a 4-anilino-2-(trifluoromethyl)quinazoline derivative. This 4-anilino moiety is a crucial pharmacophore that mimics the adenine portion of ATP, enabling the inhibitor to competitively bind to the ATP-binding site of the kinase.[7]
Signaling Pathway of EGFR and its Inhibition by Quinazoline Derivatives
The following diagram illustrates the EGFR signaling pathway and the mechanism of its inhibition by 4-anilinoquinazoline derivatives.
Caption: EGFR signaling pathway and its inhibition.
Experimental Protocols: Synthesis of 4-Anilino-2-(trifluoromethyl)quinazoline Derivatives
The following protocols provide a detailed, step-by-step methodology for the synthesis of 4-anilino-2-(trifluoromethyl)quinazoline derivatives, a core experimental workflow in the application of the title compound.
Workflow for the Synthesis of 4-Anilino-2-(trifluoromethyl)quinazoline Derivatives
Caption: General synthetic workflow.
Protocol 1: General Procedure for the Synthesis of 4-Anilino-2-(trifluoromethyl)quinazoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Solvent: Isopropanol (IPA), n-Butanol, or N,N-Dimethylformamide (DMF)
-
Base (optional, e.g., Diisopropylethylamine (DIPEA), 1.5 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol, to make a 0.1-0.2 M solution).
-
Addition of Reagents: Add the substituted aniline (1.0 - 1.2 eq) to the solution. If the aniline is used as its hydrochloride salt or if a less reactive aniline is used, the addition of a non-nucleophilic base like DIPEA (1.5 eq) can be beneficial.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure 4-anilino-2-(trifluoromethyl)quinazoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent depends on the reactivity of the aniline and the desired reaction temperature. Protic solvents like isopropanol and n-butanol are commonly used and can facilitate the reaction. Aprotic polar solvents like DMF can be used for less reactive anilines, often allowing for lower reaction temperatures.
-
Base: The use of a base is not always necessary, especially with electron-rich anilines. However, for anilines with electron-withdrawing groups or when using an aniline salt, a base is required to neutralize the HCl generated during the reaction and to deprotonate the aniline, increasing its nucleophilicity. DIPEA is a common choice as it is non-nucleophilic and has a high boiling point.
-
Reaction Time and Temperature: These parameters need to be optimized for each specific reaction. More reactive anilines may require shorter reaction times and lower temperatures, while less reactive anilines will necessitate more forcing conditions.
Quantitative Data: A Comparative Look at Biological Activity
The introduction of the 2-(trifluoromethyl) group can significantly impact the biological activity of quinazoline-based kinase inhibitors. The following table presents representative data for quinazoline derivatives, highlighting the potency of compounds with and without the 2-(trifluoromethyl) moiety.
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [1] |
| Erlotinib | EGFR | 2 | [1] |
| Representative 4-Anilinoquinazoline | EGFR | 130 | [3] |
| Representative 2-CF₃-4-Anilinoquinazoline | EGFR | 1.8 - 5.5 | |
| Vandetanib | VEGFR-2 | 40 | [6] |
| Representative 2-CF₃-4-Anilinoquinazoline | VEGFR-2 | 560 | [3] |
Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
The data suggests that the incorporation of a 2-trifluoromethyl group can lead to highly potent EGFR inhibitors. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the 4-anilino ring also play a critical role in determining the potency and selectivity of these inhibitors.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application has led to the development of potent kinase inhibitors with improved pharmacological properties. The straightforward and efficient nucleophilic aromatic substitution chemistry at the 4-position allows for the generation of diverse compound libraries for lead discovery and optimization. As our understanding of the kinome and the molecular drivers of disease continues to grow, the demand for novel and selective kinase inhibitors will undoubtedly increase. The unique attributes of the 2-(trifluoromethyl)quinazoline scaffold ensure that it will remain a key component in the medicinal chemist's toolbox for the foreseeable future.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
The Strategic Synthesis of Novel Heterocyclic Compounds from 4-Chloro-2-(trifluoromethyl)quinazoline
An Application Note for Medicinal and Synthetic Chemists
A Guide to Versatile Synthetic Transformations and Protocol Design
Abstract
The quinazoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to anti-inflammatory roles.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Chloro-2-(trifluoromethyl)quinazoline as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We delve into the key reactivity patterns of this substrate, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide offers detailed, field-tested protocols, mechanistic insights, and troubleshooting advice to empower chemists in the rapid generation of compound libraries for drug discovery programs.
Introduction: The Strategic Advantage of the this compound Scaffold
The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone of modern drug design.[4] Its derivatives have been successfully developed as inhibitors for critical biological targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][5] The utility of this compound as a synthetic precursor stems from the strategic placement of its functional groups:
-
The C4-Chloro Group: This position is highly activated towards nucleophilic displacement, serving as an excellent leaving group. This reactivity is the primary gateway for introducing a wide array of nitrogen, oxygen, and sulfur nucleophiles.[6][7][8][9]
-
The C2-Trifluoromethyl (CF₃) Group: The potent electron-withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the C4 position, further facilitating nucleophilic substitution. In a drug discovery context, the CF₃ group is prized for its ability to improve metabolic stability, enhance membrane permeability, and increase binding affinity.
-
A Platform for C-C Bond Formation: Beyond substitution, the C4-Cl bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex carbon skeletons.[10][11]
This guide will explore the practical application of these reactive sites, providing robust protocols to build upon this high-value starting material.
Core Reactivity and Mechanistic Principles
A foundational understanding of the underlying reaction mechanisms is critical for optimizing conditions and troubleshooting unforeseen outcomes.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary mode of functionalization for 4-chloroquinazolines is the SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism.
Causality of Regioselectivity: The C4 position is overwhelmingly favored for nucleophilic attack over the C2 position. This pronounced regioselectivity is a result of several factors:
-
Electronic Activation: The quinazoline ring's nitrogen atoms and the C2-CF₃ group withdraw electron density, making the entire heterocyclic system electrophilic.
-
Stabilization of the Intermediate: The negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is effectively stabilized through resonance involving the N1 atom.
-
Lower Activation Energy: Theoretical studies, including Density Functional Theory (DFT) calculations, confirm that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[6][8] This corresponds to a lower activation energy for nucleophilic attack at C4 compared to C2, making the C4 substitution the kinetically and thermodynamically favored pathway.[7][8][12]
Caption: General workflow for the SNAr reaction at the C4 position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, attaching aryl or vinyl groups to the C4 position of the quinazoline core.[13][14] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
The Catalytic Cycle: The mechanism involves a palladium(0) catalyst and proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond of the quinazoline, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.
Caption: Simplified workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible. They include expert insights to explain the rationale behind specific steps and to aid in troubleshooting.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol details the synthesis of 4-amino-2-(trifluoromethyl)quinazoline derivatives, a common structural motif in kinase inhibitors.
Principle: A direct displacement of the C4-chloride with a primary or secondary amine, typically in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[7][15]
Materials & Equipment:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Solvent: 2-Propanol, Acetonitrile, or Dioxane
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Detailed Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., 2-Propanol, approx. 0.1 M concentration).
-
Add the amine nucleophile (1.1 eq) followed by DIPEA (1.5 eq).
-
Fit the flask with a reflux condenser and stir the mixture at 80 °C (or reflux) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Expert Insights & Troubleshooting:
-
Choice of Base: DIPEA is often preferred as it is sterically hindered and less likely to compete as a nucleophile.
-
Solvent: 2-Propanol is a good general-purpose solvent. For less reactive amines, a higher boiling solvent like dioxane may be necessary.[7]
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or using a more polar aprotic solvent like DMF. For poorly nucleophilic anilines, microwave irradiation can significantly reduce reaction times.[15]
-
Side Products: If the amine is difunctional, double substitution or polymerization can occur. Using a protecting group strategy may be necessary.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | DIPEA | Dioxane | 80 | 12 | ~85-95 | [7] |
| Benzylamine | TEA | Acetonitrile | 80 | 6 | >90 | [6] |
| Morpholine | K₂CO₃ | DMF | 100 | 4 | ~92 | [6] |
| 4-Methoxyaniline | AcONa | THF/H₂O | 100 (MW) | 0.5 | ~87 | [15] |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 4-aryl-2-(trifluoromethyl)quinazolines, enabling access to biaryl structures.
Principle: A palladium-catalyzed reaction between the C4-Cl of the quinazoline and an organoboron reagent (arylboronic acid) in the presence of a base.[11]
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, DME/Water)
-
Microwave reactor or standard reflux setup
-
Inert atmosphere supplies (Nitrogen or Argon)
Detailed Procedure:
-
To a microwave vial or a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., Na₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., DME/H₂O 9:1, approx. 0.2 M).
-
Heat the reaction mixture. For microwave synthesis, a typical condition is 120 °C for 30-60 minutes.[10][11] For conventional heating, reflux at 90-100 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate).
Expert Insights & Troubleshooting:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable choice. For challenging couplings, using a combination of a palladium source like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos) can improve yields.
-
Base and Solvent: The choice of base and solvent is crucial. Aqueous carbonate solutions are standard. The water is essential for the transmetalation step.
-
De-boronation: A common side reaction is the proto-deboronation of the boronic acid. Using a slight excess of the boronic acid (1.2-1.5 eq) is recommended.
-
Reaction Failure: If the reaction fails, ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.
Protocol 3: Synthesis of Fused Triazolo[4,3-a]quinazolines
This protocol demonstrates a more advanced application, creating a fused tricyclic system via a sequential SNAr and intramolecular cyclization.[16][17][18]
Principle: The initial SNAr reaction of this compound with hydrazine hydrate forms a 4-hydrazinyl intermediate. This intermediate then undergoes an intramolecular cyclization, often facilitated by an orthoester or acid, to form the fused triazole ring.
Caption: Workflow for the synthesis of a fused triazoloquinazoline.
Detailed Procedure:
-
Step A: Hydrazinyl Intermediate Formation:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. A precipitate usually forms.
-
Filter the solid, wash with cold ethanol, and dry to obtain the 4-hydrazinyl intermediate. This is often used directly in the next step without further purification.
-
-
Step B: Cyclization:
-
Suspend the 4-hydrazinyl intermediate (1.0 eq) in triethyl orthoformate.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture. The product often crystallizes upon cooling.
-
Filter the solid product, wash with hexane, and dry. Recrystallization from ethanol can be performed if necessary.
-
Expert Insights & Troubleshooting:
-
Cyclizing Agent: Triethyl orthoformate is used to install a one-carbon bridge, leading to the unsubstituted triazole ring. Other reagents like carboxylic acids or acid chlorides can be used to install substituted triazole rings.
-
Reaction Conditions: The cyclization step is typically driven by heat. Ensure anhydrous conditions if using acid chlorides to prevent hydrolysis.
-
Purity of Intermediate: While the intermediate can often be used crude, impurities may affect the cyclization yield. If the cyclization is low-yielding, purifying the hydrazinyl intermediate by recrystallization is recommended.
Conclusion
This compound has proven itself to be a remarkably versatile and powerful building block for the synthesis of novel heterocyclic compounds. Its well-defined reactivity at the C4 position allows for predictable and efficient functionalization through both nucleophilic substitution and cross-coupling pathways. The protocols and mechanistic discussions provided in this application note serve as a robust foundation for researchers to design and execute synthetic routes toward diverse molecular architectures, accelerating the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lassbio.com.br [lassbio.com.br]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel triazolo[4,3-a]quinazolinone and bis-triazolo[4,3-a:4,3'-c]quinazolines: synthesis and antitoxoplasmosis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 4-Chloro-2-(trifluoromethyl)quinazoline in Agrochemical Synthesis
Introduction: In the continuous pursuit of novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. Among these, heterocyclic compounds have proven to be a rich source of biologically active molecules. This guide focuses on 4-Chloro-2-(trifluoromethyl)quinazoline, a key intermediate whose unique structural features—a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 2-position—make it an exceptionally valuable scaffold for the synthesis of a new generation of herbicides and fungicides. The presence of the trifluoromethyl group often enhances the metabolic stability and biological efficacy of the final product, a critical attribute in the design of modern crop protection agents.
This document provides an in-depth exploration of the application of this compound in the synthesis of agrochemicals. We will delve into the fundamental reactivity of this building block and provide detailed, field-proven protocols for its conversion into potent herbicidal and fungicidal compounds. The causality behind experimental choices will be elucidated, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt and innovate upon them.
Core Properties and Safety Considerations
Before embarking on synthetic protocols, a thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52353-35-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₄ClF₃N₂ | --INVALID-LINK-- |
| Molecular Weight | 232.59 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 34-38 °C | --INVALID-LINK-- |
Safety and Handling:
This compound and related chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] Based on data for analogous compounds, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] All waste materials should be disposed of in accordance with institutional and local regulations.
Synthetic Pathways to Agrochemicals
The primary route for elaborating this compound into diverse agrochemical candidates is through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the quinazoline ring system and the trifluoromethyl group activates the C4-Cl bond towards displacement by a variety of nucleophiles.
Caption: Key synthetic routes from this compound.
Application Note 1: Synthesis of Herbicidal 4-Aryloxy-2-(trifluoromethyl)quinazolines
Background: The 4-aryloxyphenoxypropionate (APP) class of herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. By replacing the typical pyridine or quinoxaline core of APP herbicides with a 2-(trifluoromethyl)quinazoline scaffold, novel herbicides with potentially different selectivity and efficacy profiles can be developed.[3][4] The following protocol outlines a representative synthesis of a 4-aryloxy-2-(trifluoromethyl)quinazoline derivative, a key structural motif in this class of herbicides.
Protocol 1: Synthesis of a Representative 4-(4-Hydroxyphenoxy)-2-(trifluoromethyl)quinazoline Derivative
This protocol is based on established methodologies for the synthesis of similar herbicidal compounds.[3]
Materials:
-
This compound
-
(R)-ethyl 2-(4-hydroxyphenoxy)propanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a stirred solution of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (1.5 eq).
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 4-aryloxy-2-(trifluoromethyl)quinazoline product.
Expected Outcome and Characterization:
The final product is typically a white to off-white solid. Characterization can be performed using standard analytical techniques.
Table 2: Representative Reaction Data for Protocol 1
| Parameter | Value |
| Reactant Ratio | 1:1:1.5 (Chloroquinazoline:Phenol:Base) |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this Williamson ether synthesis, deprotonating the phenol to form the more nucleophilic phenoxide.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SNAr reactions and has a convenient boiling point for reflux.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Application Note 2: Synthesis of Fungicidal 4-Amino-2-(trifluoromethyl)quinazolines
Background: The 4-aminoquinazoline scaffold is a well-established pharmacophore in medicinal chemistry and has also shown significant promise in the development of novel fungicides. The introduction of specific amine functionalities at the 4-position can lead to compounds with potent and broad-spectrum antifungal activity.[5][6]
Protocol 2: Synthesis of a Representative N-Aryl-4-amino-2-(trifluoromethyl)quinazoline Derivative
This protocol is adapted from general procedures for the synthesis of 4-aminoquinazoline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in ethanol (0.3 M).
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome and Characterization:
The resulting N-aryl-4-amino-2-(trifluoromethyl)quinazoline is typically a crystalline solid.
Table 3: Representative Reaction Data for Protocol 2
| Parameter | Value |
| Reactant Ratio | 1:1.1:1.5 (Chloroquinazoline:Aniline:Base) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Causality of Experimental Choices:
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Ethanol is a common and effective solvent for nucleophilic aromatic substitution reactions with amines.
-
Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove any remaining HCl and the triethylamine hydrochloride salt.
Conclusion
This compound has demonstrated its utility as a versatile and valuable building block in the synthesis of novel agrochemicals. The protocols and insights provided in this guide are intended to empower researchers to explore the chemical space around this scaffold and to develop next-generation herbicides and fungicides with improved efficacy and environmental profiles. The strategic incorporation of the 2-(trifluoromethyl)quinazoline moiety is a promising approach in the ongoing effort to secure global food production.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Protocol for the Palladium-Catalyzed N-arylation of 4-Chloro-2-(trifluoromethyl)quinazoline
Introduction: The Significance of N-Aryl Quinazolines in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Specifically, the N-aryl-2-(trifluoromethyl)quinazolin-4-amine core is of paramount interest to researchers in oncology and drug development. This moiety is integral to novel therapeutic agents, including potent inhibitors of tubulin polymerization and Werner (WRN) helicase, which are promising targets for anti-cancer therapies.[2][3][4][5]
The synthesis of these high-value compounds hinges on the efficient formation of a carbon-nitrogen (C-N) bond between the C4 position of the quinazoline ring and an aryl amine. While classical methods for C-N bond formation often suffer from harsh conditions and limited substrate scope, the advent of palladium-catalyzed cross-coupling has revolutionized this field.[6] The Buchwald-Hartwig amination, in particular, stands out as a powerful and versatile method for constructing aryl C-N bonds, offering mild conditions and broad functional group tolerance.[6][7]
This application note provides a detailed, field-proven protocol for the N-arylation of 4-Chloro-2-(trifluoromethyl)quinazoline using a modern palladium catalyst system. We will delve into the mechanistic underpinnings of the reaction, explain the causal logic behind the choice of reagents, and present a step-by-step procedure designed for reproducibility and scalability.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[7] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The generally accepted catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. The reactivity order for aryl halides in this step is typically I > Br > Cl, making the activation of aryl chlorides the most challenging.[8] This challenge is overcome by using highly active, electron-rich, and sterically hindered phosphine ligands.
-
Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions.[9]
-
Reductive Elimination: This is the final, product-forming step. The N-aryl quinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often accelerated by bulky ligands that create steric pressure around the metal center.[8]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Reagents and solvents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
Materials and Reagents
| Reagent | Formula | M.W. | Amount (mmol) | Mass/Volume | Purity/Notes |
| This compound | C₉H₄ClF₃N₂ | 232.60 | 1.0 | 233 mg | Substrate |
| Aryl Amine (e.g., Aniline) | C₆H₇N | 93.13 | 1.2 | 112 mg (109 µL) | Nucleophile (1.2 equiv) |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 9.2 mg | Catalyst (1 mol% Pd) |
| XPhos | C₃₃H₄₅P | 488.68 | 0.03 | 14.6 mg | Ligand (3 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 1.4 | 135 mg | Base (1.4 equiv) |
| Anhydrous Toluene | C₇H₈ | - | - | 5.0 mL | Solvent |
Equipment
-
Oven-dried Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (233 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.6 mg, 0.03 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Expert Insight: The order of addition matters. Adding the solid reagents first before the solvent minimizes exposure to trace oxygen. NaOt-Bu is highly hygroscopic and should be weighed and added quickly.
-
-
Evacuation and Backfilling:
-
Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Addition of Reagents:
-
Using a syringe, add anhydrous toluene (5.0 mL) to the flask.
-
Add the aryl amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Expert Insight: Using an excess of the amine (1.2-1.5 equiv) can help drive the reaction to completion.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Alternatively, for accelerated results, the reaction can be performed in a sealed microwave vial at 120 °C for 20-60 minutes.[1][10]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 4-12 hours, or when TLC indicates full consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the N-aryl-2-(trifluoromethyl)quinazolin-4-amine.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Workflow Visualization
Caption: Experimental workflow from reaction setup to product characterization.
Key Considerations for a Successful N-Arylation
-
Catalyst System Integrity: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Maintaining a rigorously inert atmosphere is the single most critical factor for achieving high yields and preventing catalyst decomposition.
-
Ligand Selection: this compound is an electron-deficient aryl chloride. Its activation requires a highly active catalyst system. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos are ideal as they promote both the challenging oxidative addition and the final reductive elimination step.[11]
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in aprotic solvents like toluene.[7] In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ may be used, particularly in polar solvents, but may require higher temperatures or longer reaction times.[9]
-
Solvent Purity: The use of anhydrous solvents is mandatory. Water can hydrolyze the starting material and interfere with the catalytic cycle.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an exceptionally reliable and versatile method for the synthesis of N-aryl-2-(trifluoromethyl)quinazolin-4-amines. By carefully selecting a modern catalyst system and maintaining rigorous inert conditions, researchers can consistently achieve high yields of these valuable compounds. The protocol detailed herein is robust, scalable, and grounded in a deep understanding of the reaction mechanism, providing drug development professionals with a clear pathway to access this important chemical scaffold.
References
- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 2. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
The Synthetic Utility of 4-Chloro-2-(trifluoromethyl)quinazoline in the Genesis of Targeted Anticancer Agents
Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology
The quinazoline core is a preeminent heterocyclic scaffold in medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] Its rigid, bicyclic structure provides an ideal framework for the precise spatial orientation of pharmacophoric substituents, enabling high-affinity interactions with the ATP-binding pockets of various protein kinases.[4] This has culminated in the successful clinical translation of several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of specific cancer subtypes.[5][6] At the heart of synthesizing many of these potent kinase inhibitors lies the versatile building block: 4-Chloro-2-(trifluoromethyl)quinazoline . The strategic placement of a reactive chlorine atom at the 4-position facilitates nucleophilic substitution, while the electron-withdrawing trifluoromethyl group at the 2-position can significantly modulate the compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of the C4-chloro group is the cornerstone of its synthetic utility. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various side chains, most notably anilines, to generate the 4-anilinoquinazoline pharmacophore critical for kinase inhibition.[7] Furthermore, the chloro-substituent enables palladium-catalyzed cross-coupling reactions, expanding the repertoire of accessible molecular architectures.
Logical Flow of Synthetic Transformations
The following diagram illustrates the central role of this compound as a precursor to diverse classes of potential anticancer agents.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are presented as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 4-Anilino-2-(trifluoromethyl)quinazoline Derivatives via Nucleophilic Aromatic Substitution
This is the most prevalent application, forming the core of many kinase inhibitors. The reaction involves the displacement of the 4-chloro group by a substituted aniline.
Reaction Scheme:
Caption: General SNAr reaction for 4-anilinoquinazoline synthesis.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.0-1.2 equiv)
-
Solvent: Isopropanol, n-Butanol, or Dimethylformamide (DMF)
-
Acid catalyst (optional): HCl or p-toluenesulfonic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and the chosen solvent (e.g., isopropanol).
-
Add the substituted aniline to the mixture.
-
If the aniline is weakly nucleophilic, a catalytic amount of acid can be added to protonate the quinazoline ring, activating it towards nucleophilic attack.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reactions are generally complete within 4-24 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Causality and Trustworthiness: The choice of solvent is critical; protic solvents like isopropanol can facilitate the reaction by stabilizing the Meisenheimer intermediate. The reaction is self-validating as the formation of the desired product can be easily tracked by the disappearance of starting materials on TLC and confirmed by spectroscopic methods. The formation of a solid precipitate upon cooling is a strong indicator of a successful reaction.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol allows for the formation of a C-C bond at the 4-position, enabling the synthesis of 4-aryl or 4-heteroaryl quinazoline derivatives.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst: e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%)
-
Base: e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent system: e.g., Dioxane/H₂O, Toluene/H₂O, or DMF
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system. The use of a biphasic system with water is common.[9]
-
Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise and Mechanistic Insight: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[10] The choice of ligand and base is crucial for efficient catalysis and to prevent side reactions like protodeboronation.[11]
Protocol 3: Buchwald-Hartwig Amination
This powerful palladium-catalyzed reaction allows for the coupling of the quinazoline core with a wider range of amines, including those that are less nucleophilic and may not be suitable for direct SNAr.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst: e.g., BrettPhos Pd G3 (1-2 mol%)[11]
-
Ligand: e.g., BrettPhos
-
Base: e.g., NaOt-Bu, LHMDS, or Cs₂CO₃ (2.0 equiv)[11]
-
Anhydrous, degassed solvent: e.g., Toluene, Dioxane, or THF
Procedure:
-
Strictly under an inert atmosphere, add the palladium precatalyst, ligand (if not using a precatalyst complex), and base to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Authoritative Grounding: The Buchwald-Hartwig amination has revolutionized C-N bond formation. The use of bulky, electron-rich phosphine ligands is key to facilitating the reductive elimination step, which is often rate-limiting.[11] The choice of base is critical and substrate-dependent.
Data Presentation: Representative Anticancer Activity
The derivatives synthesized from this compound often exhibit potent inhibitory activity against various cancer-related kinases. The table below summarizes representative data for hypothetical compounds derived from the protocols above.
| Compound ID | Synthetic Protocol | Target Kinase | IC₅₀ (nM) |
| QN-01 | Protocol 1 (SNAr) | EGFRwt | 15.2 |
| QN-02 | Protocol 1 (SNAr) | EGFRT790M | 25.8 |
| QN-03 | Protocol 2 (Suzuki) | VEGFR2 | 45.1 |
| QN-04 | Protocol 3 (Buchwald) | PARP-1 | 30.5 |
IC₅₀ values are representative and for illustrative purposes.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of targeted anticancer agents. Its reactivity at the 4-position, governed by both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a robust platform to generate diverse libraries of quinazoline derivatives. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this powerful scaffold in the discovery of next-generation oncology therapeutics. The trifluoromethyl group at the C2 position often enhances metabolic stability and membrane permeability, further underscoring the utility of this specific building block in drug design.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Improving the yield of reactions with 4-Chloro-2-(trifluoromethyl)quinazoline
Technical Support Center: 4-Chloro-2-(trifluoromethyl)quinazoline
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. My goal is to move beyond simple protocols and provide you with the causal, mechanistic insights needed to troubleshoot challenges, optimize reaction yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and challenges encountered in the lab.
Q1: My reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?
A: Low conversion is a frequent issue that can almost always be traced back to a few key parameters. The C4-chloro position on the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the trifluoromethyl group and the ring nitrogens.[1][2] If the reaction is failing, the problem likely lies not with the substrate's reactivity but with the reaction environment or the nucleophile itself.
Start by systematically verifying the following:
-
Reagent Purity: Ensure your nucleophile, solvents, and any bases are pure and, crucially, anhydrous. Water can lead to hydrolysis of the starting material, forming the corresponding quinazolinone byproduct.[3]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.[4] For nucleophilic aromatic substitution (SNAr), polar aprotic solvents like DMF, DMSO, or NMP are often superior as they solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective reactivity. For palladium-catalyzed couplings, solvents like dioxane or toluene are common.[3]
-
Reaction Temperature: Many SNAr and cross-coupling reactions require heating to overcome the activation energy barrier.[3][4] If you are running the reaction at room temperature, consider a systematic temperature screen (e.g., 60 °C, 80 °C, 110 °C). Microwave-assisted synthesis can also dramatically accelerate these reactions.[5][6]
-
Base Strength & Solubility: In reactions requiring a base (like Buchwald-Hartwig or Suzuki couplings), its strength and solubility are paramount. An insoluble base can lead to poor reaction kinetics. For instance, while K₂CO₃ is common, a stronger, more soluble base like Cs₂CO₃ or a non-nucleophilic organic base might be necessary.
Q2: What are the optimal starting conditions for a typical Nucleophilic Aromatic Substitution (SNAr) with a primary or secondary amine?
A: For a standard SNAr amination, a robust starting point is to use 1.0 equivalent of this compound, 1.1-1.5 equivalents of the amine nucleophile, and 2.0-3.0 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃. The base is crucial for scavenging the HCl generated during the reaction.
| Parameter | Recommended Starting Condition | Rationale |
| Solvent | DMF, NMP, or Dioxane | Polar aprotic solvents enhance nucleophilicity and typically offer good reactant solubility. |
| Temperature | 80-120 °C | Provides sufficient thermal energy for most amine nucleophiles. Monitor by TLC/LC-MS. |
| Concentration | 0.1 - 0.5 M | A moderate concentration ensures a good reaction rate without promoting side reactions.[3] |
| Atmosphere | Nitrogen or Argon | While not always strictly necessary for SNAr, an inert atmosphere prevents potential oxidative side reactions, which is good practice.[3] |
Q3: I am observing a significant amount of 2-(trifluoromethyl)quinazolin-4(3H)-one as a byproduct. How can I prevent this hydrolysis?
A: The formation of the quinazolinone is a classic sign of water contamination. The C4 position is susceptible to hydrolysis, particularly at elevated temperatures or in the presence of a base.
To mitigate this:
-
Use Anhydrous Solvents: Use freshly dried solvents or purchase high-quality anhydrous grades.
-
Dry Your Reagents: Ensure your amine and base are dry. If using a hydrate salt (e.g., Na₂CO₃·H₂O), this is a likely source of water.
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.[3]
-
Workup Procedure: During the aqueous workup, minimize the time the reaction mixture is in contact with the aqueous phase, especially if the solution is acidic or basic. Prompt neutralization and extraction are key.[3]
Q4: When should I choose a Palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) over a direct SNAr for C-C or C-N bond formation?
A: The choice depends on the nucleophile's reactivity and the desired bond type.
-
Choose SNAr for: Most primary and secondary aliphatic or electron-rich aromatic amines. This method is operationally simpler and avoids the cost and potential contamination of a metal catalyst.[5]
-
Choose Buchwald-Hartwig Amination for: Less nucleophilic amines (e.g., electron-deficient anilines, amides, or certain heterocycles), where direct SNAr is too slow or requires excessively high temperatures.[7][8] The palladium catalyst and specialized ligand system create a more potent electrophilic partner.[7]
-
Choose Suzuki-Miyaura Coupling for: C-C bond formation. This is the go-to method for coupling aryl, heteroaryl, or vinyl boronic acids/esters to the C4 position.[2][9] There is no non-catalytic equivalent for this transformation.
Q5: My product streaks badly on my silica gel column, leading to poor separation and low recovery. How can I fix this?
A: This is a common issue with nitrogen-containing heterocyclic compounds like quinazolines. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing streaking and sometimes irreversible adsorption.[4]
Solution: Neutralize the silica gel's activity by adding a small amount of a volatile base to your eluent system.
-
Recommended Additive: Add 0.5-1% triethylamine (Et₃N) or 1-2% ammonia in methanol to your mobile phase.
-
Procedure: Prepare your eluent mixture (e.g., 70:30 Hexane:Ethyl Acetate) and then add the triethylamine. Flush the column with this modified eluent before loading your sample. This will dramatically improve the peak shape and your recovery.
Troubleshooting Guide: Low Yield in SNAr Amination
This guide provides a systematic workflow for diagnosing and solving low-yield issues in the most common reaction: nucleophilic aromatic substitution with an amine.
Caption: Troubleshooting workflow for low SNAr yields.
Troubleshooting Guide: Failed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed reactions introduce new variables. The catalytic cycle is a self-validating system; if it fails, a specific step is being inhibited.
Caption: Suzuki-Miyaura cycle and key failure points.
Common Issues & Solutions for Suzuki Coupling:
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Use a fresh source of Palladium catalyst and ligand. Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar) as oxygen can oxidize and deactivate the Pd(0) species.[3] |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form unreactive cyclic boroxines. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). |
| Incorrect Base | The base is required to activate the boronic acid for transmetalation.[9] An aqueous solution of Na₂CO₃ or K₂CO₃ is standard. If yields are poor, switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Ligand Failure | The phosphine ligand is critical for stabilizing the palladium center and facilitating the reaction. For an activated substrate like this, a standard ligand like PPh₃ may work, but more electron-rich, bulky ligands (e.g., SPhos, XPhos) often give better results. |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
This protocol provides a reliable starting point for the reaction of this compound with a generic secondary amine.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Heating: Heat the reaction mixture to 100 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the setup for coupling an arylboronic acid to the C4 position.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and XPhos, 10 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a concentration of 0.1 M.
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 100 °C under a positive pressure of argon and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Workup:
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.[4]
-
Concentrate the filtrate. Redissolve in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Anilinoquinazolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-anilinoquinazolines. This class of compounds, forming the core of several FDA-approved tyrosine kinase inhibitors like Gefitinib and Erlotinib, is of critical importance in medicinal chemistry and drug development.[1][2] The most prevalent synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline.[3] While seemingly straightforward, this reaction is frequently plagued by side reactions and impurities that can complicate synthesis and purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues encountered during these syntheses. It is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
This section addresses specific, common problems observed during the synthesis of 4-anilinoquinazolines. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Q1: My reaction is very slow or results in a low yield of the desired 4-anilinoquinazoline. What are the primary causes and how can I optimize the reaction?
A1: This is the most common issue, typically stemming from the reactivity of the aniline nucleophile or suboptimal reaction conditions. The nucleophilicity of the aniline is paramount for the success of the SNAr reaction.
Probable Cause 1: Poorly Reactive Aniline Anilines substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles, leading to sluggish reactions and low conversions.[4][5] Conversely, electron-rich anilines (e.g., with -OCH₃, -OH substituents) react more readily.[3]
Solutions:
-
Increase Thermal Energy: The simplest approach is to increase the reaction temperature or prolong the reaction time. Refluxing in a high-boiling point solvent like isopropanol, n-butanol, or DMF is a standard starting point.
-
Microwave Irradiation: For particularly stubborn cases, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and significantly improve yields.[3][4][5] This technique provides rapid, uniform heating that can overcome high activation energy barriers.
-
Catalytic Amination: If thermal methods fail, consider a transition-metal-catalyzed approach like the Buchwald-Hartwig amination. This method is highly effective for coupling challenging substrates but requires careful optimization of the catalyst, ligand, and base.[6][7]
Probable Cause 2: Steric Hindrance Anilines with bulky substituents at the ortho position can sterically hinder the approach of the nitrogen atom to the C4 position of the quinazoline ring. This slows the reaction rate and can prevent the reaction from going to completion.[3][4]
Solutions:
-
Similar to poorly reactive anilines, the primary solutions are more forcing conditions: higher temperatures, longer reaction times, or the use of microwave irradiation.[4]
-
For Buchwald-Hartwig couplings, specific ligands designed for sterically hindered substrates (e.g., XPhos, tBuXPhos) may be required.
Probable Cause 3: Inappropriate Solvent or Base The choice of solvent and base is critical. The solvent must solubilize the reactants and be stable at the required temperature. The base, if used, should facilitate the reaction without causing side products.
Recommended Starting Protocol (Thermal SNAr):
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the 4-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, 10-20 mL per mmol).
-
Add the substituted aniline (1.1-1.5 eq).
-
Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it is often the hydrochloride salt of the product. It can be collected by filtration.
-
To obtain the free base, the salt can be neutralized with an aqueous base like NaHCO₃ or NH₄OH, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
Q2: My crude product is contaminated with a significant amount of quinazolin-4(3H)-one. Why is this happening and how can I prevent it?
A2: The formation of quinazolin-4(3H)-one is a classic side reaction caused by the hydrolysis of the highly reactive 4-chloroquinazoline starting material. The C4 position is electrophilic and susceptible to attack by water, which acts as a nucleophile. Once formed, the quinazolinone is generally unreactive towards the aniline under standard SNAr conditions.
Causality: The 4-chloroquinazoline is an excellent electrophile. If water is present in the reaction medium (e.g., from wet solvents or exposure to atmospheric moisture), it will compete with the aniline as a nucleophile. The initial hydrolysis product is the 4-hydroxyquinazoline, which exists in tautomeric equilibrium with the more stable quinazolin-4(3H)-one.
Prevention Protocol:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Use standard techniques like a nitrogen balloon or a Schlenk line.
-
Avoid Protic Solvents (If Possible): While alcohols like isopropanol are common solvents, they can be a source of protons that may facilitate hydrolysis. If hydrolysis is a persistent issue, switching to an aprotic solvent like DMF, DMAc, or THF may be beneficial. However, be aware that these solvents may require different temperature profiles.
Diagram of Hydrolysis Side Reaction
Caption: Hydrolysis of 4-chloroquinazoline competes with the desired SNAr reaction.
Q3: I am attempting a Buchwald-Hartwig amination to form the C-N bond, but the reaction is inefficient. What parameters should I focus on for optimization?
A3: The Buchwald-Hartwig amination is a powerful but complex catalytic reaction. Its success hinges on the delicate interplay between the palladium precursor, the phosphine ligand, the base, and the solvent. Failure often results from a suboptimal combination of these components.
Key Parameters for Optimization:
-
Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they readily form the active Pd(0) species.[7][8]
-
Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity. The choice of ligand depends on the substrates. See the table below for common choices.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) are also used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.
Troubleshooting Workflow:
Troubleshooting Low Yield in 4-Anilinoquinazoline Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Chromatographic Purification of 4-Chloro-2-(trifluoromethyl)quinazoline Derivatives
Welcome to the dedicated technical support center for the chromatographic purification of 4-Chloro-2-(trifluoromethyl)quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this unique class of compounds. The presence of the electron-withdrawing trifluoromethyl group and the reactive chloro substituent on the quinazoline core imparts distinct chemical properties that require careful consideration during chromatographic method development.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target molecules with high purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
High-Performance Liquid Chromatography (HPLC)
Question 1: My primary peak for the this compound derivative is exhibiting significant tailing in reversed-phase HPLC. What is the cause and how can I improve the peak shape?
Answer: Peak tailing for this class of compounds is a common issue, primarily stemming from secondary interactions between the basic nitrogen atoms in the quinazoline ring and acidic residual silanol groups on the silica-based stationary phase.[3][4][5] The trifluoromethyl group, being strongly electron-withdrawing, can influence the basicity of the quinazoline nitrogens, further complicating these interactions.[1][6][7]
Causality and Solutions:
-
Silanol Interactions: At neutral or near-neutral pH, the lone pair of electrons on the quinazoline nitrogens can interact strongly with ionized silanol groups (Si-O⁻) on the column packing material, leading to a "smearing" effect and a tailing peak.[3][4][8]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is highly effective.[5] This protonates the basic nitrogens of your quinazoline derivative, minimizing their interaction with the stationary phase. It also suppresses the ionization of the silanol groups.[3][5]
-
Solution 2: Use of End-Capped or Base-Deactivated Columns: Modern HPLC columns are often "end-capped" to block most residual silanol groups. For persistently tailing basic compounds, consider using a column specifically designed for the analysis of bases.[5][8]
-
Solution 3: Mobile Phase Modifiers: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can help to saturate the active silanol sites, although this is becoming less common with the advent of advanced column technologies.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]
-
Solution: Dilute your sample and reinject to see if the peak shape improves.
-
Below is a decision tree to guide your troubleshooting process for peak tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Question 2: I am observing poor resolution between my desired this compound derivative and a closely related impurity. How can I improve the separation?
Answer: Poor resolution indicates that the chromatographic system is not discriminating effectively between your compound of interest and the impurity. This can often be rectified by optimizing the mobile phase composition and/or the stationary phase.
Causality and Solutions:
-
Suboptimal Mobile Phase Selectivity: The choice of organic modifier and additives can significantly impact the separation.
-
Solution 1: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Solution 2: Adjust the Gradient Slope: A shallower gradient will increase the run time but can often improve the resolution of closely eluting peaks.
-
Solution 3: Fine-tune the Mobile Phase Additives: Small changes in the concentration or type of acidic modifier can influence the retention and selectivity.
-
-
Inappropriate Stationary Phase: The stationary phase chemistry plays a crucial role in the separation mechanism.
-
Solution: Consider a column with a different stationary phase. For example, a phenyl-hexyl column may offer different selectivity for aromatic compounds compared to a standard C18 column due to π-π interactions. Fluorinated stationary phases can also exhibit unique selectivity for fluorinated analytes.[9]
-
Question 3: My compound appears to be degrading on the HPLC column, as I am seeing new, unexpected peaks in my chromatogram. What could be the cause?
Answer: The 4-chloro-quinazoline moiety can be susceptible to hydrolysis, especially at the C4 position, under certain conditions. This can lead to the formation of the corresponding quinazolin-4-one derivative.
Causality and Solutions:
-
Hydrolysis of the 4-Chloro Group: Prolonged exposure to aqueous mobile phases, particularly at non-neutral pH and elevated temperatures, can lead to the hydrolysis of the chloro group.[10]
-
Solution 1: Minimize Water Exposure and Run Time: Use shorter analysis times where possible.
-
Solution 2: Control Temperature: Operate the column at or near room temperature unless higher temperatures are necessary for resolution.
-
Solution 3: pH Control: While acidic conditions are often necessary to control peak shape, extremely low or high pH values can accelerate hydrolysis. A pH of 2.5-4 is generally a good starting point.[11]
-
Flash Chromatography
Question 1: My this compound derivative is not eluting from the silica gel column, even with a high percentage of ethyl acetate in hexane.
Answer: This issue arises from strong interactions between your compound and the polar silica gel stationary phase. The nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the silica surface.
Causality and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The polarity of your compound is causing it to be strongly retained on the silica gel.
-
Solution 1: Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. Consider adding a more polar solvent like methanol (in small percentages, e.g., 1-5%) to the ethyl acetate/hexane mixture.
-
Solution 2: Use a Modified Mobile Phase: Adding a small amount of a competitive base, such as triethylamine (e.g., 0.1-1%), to the mobile phase can help to block the active sites on the silica gel and improve the elution of your basic compound.
-
Solution 3: Consider an Alternative Stationary Phase: For very polar compounds, reversed-phase flash chromatography using a C18-functionalized silica gel might be a more suitable option.
-
Question 2: The separation between my product and a non-polar impurity is poor during flash chromatography.
Answer: This is a common challenge when trying to separate compounds with similar polarities. Optimizing the solvent system is key to achieving good resolution.
Causality and Solutions:
-
Insufficient Selectivity of the Eluent: The chosen solvent system is not differentiating well enough between your product and the impurity.
-
Solution 1: Optimize the Solvent System using TLC: Thin-Layer Chromatography (TLC) is an invaluable tool for method development in flash chromatography.[12] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 for optimal separation.[12]
-
Solution 2: Use a Ternary Solvent System: Sometimes, adding a third solvent can improve selectivity. For example, a mixture of hexane, ethyl acetate, and a small amount of dichloromethane can provide different selectivity compared to a binary system.
-
Solution 3: Employ a Shallow Gradient: If using an automated flash chromatography system, a slow, shallow gradient can significantly improve the resolution of closely eluting compounds.
-
Below is a diagram illustrating the relationship between TLC and flash chromatography performance:
Caption: Workflow from TLC optimization to flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose HPLC column for purifying this compound derivatives? A1: A reversed-phase C18 column is a robust and common starting point for the purification of these derivatives. However, for compounds that exhibit significant peak tailing, a C18 column that is end-capped or specifically designed for the analysis of basic compounds is often a better choice.[5][8]
Q2: How does the trifluoromethyl group affect the chromatographic behavior of my compound? A2: The trifluoromethyl group is highly electronegative and lipophilic.[1][2][6][7] This can increase the retention time of your compound in reversed-phase chromatography compared to its non-fluorinated analog. It can also influence the pKa of the quinazoline nitrogens, which can affect interactions with the stationary phase.[2]
Q3: Can I use UV detection for my this compound derivatives? A3: Yes, the quinazoline ring system is a strong chromophore, making UV detection a suitable and sensitive method for these compounds. A wavelength in the range of 254 nm is often a good starting point, but it is always best to determine the optimal wavelength by acquiring a UV spectrum of your compound.
Q4: What are some common impurities I might encounter? A4: Common impurities may include unreacted starting materials, by-products from the synthesis, or degradation products. A common degradation product is the corresponding quinazolin-4-one, formed by the hydrolysis of the 4-chloro group.
Q5: Is it necessary to filter my samples before HPLC analysis? A5: Absolutely. Filtering your sample through a 0.22 or 0.45 µm syringe filter is crucial to remove any particulate matter that could block the column frit, leading to high backpressure and poor column performance.
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol provides a general method for the purification of a this compound derivative using preparative reversed-phase HPLC.
1. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or acetonitrile. The sample solvent should ideally be the same as or weaker than the initial mobile phase.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter.
2. HPLC System and Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: A suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Column Temperature: Ambient.
3. Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
Degas both solvents before use.
4. Chromatographic Conditions:
-
Flow Rate: 20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 254 nm (or the determined λmax).
-
Injection Volume: Varies depending on sample concentration and column capacity. Start with a small analytical injection to determine the retention time before scaling up.
-
Gradient Program:
| Time (min) | %B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
This protocol outlines a standard procedure for purifying a this compound derivative using silica gel flash chromatography.
1. Solvent System Selection:
-
Using TLC, determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.[12]
2. Column Packing:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform bed without air bubbles.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
4. Elution:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
Stability of 4-Chloro-2-(trifluoromethyl)quinazoline under acidic/basic conditions
Welcome to the technical support resource for 4-Chloro-2-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds.[1] The quinazoline scaffold is a privileged structure in drug discovery, and the presence of the 4-chloro and 2-trifluoromethyl substituents offers unique reactivity and properties. The electron-withdrawing nature of the trifluoromethyl group and the reactive chloro group at the 4-position make this molecule a versatile intermediate for nucleophilic substitution reactions.[2] However, these same features can also influence its stability under different pH conditions.
This guide will delve into the chemical behavior of this compound in acidic and basic environments, providing you with the expertise to navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles. The quinazoline ring system, while aromatic, possesses two nitrogen atoms that can be protonated or deprotonated, altering the ring's electron density and susceptibility to nucleophilic attack or ring-opening. The two key features to consider are:
-
The 4-Chloro Substituent: This is the most reactive site for nucleophilic aromatic substitution (SNAr). Its stability is highly dependent on the presence of nucleophiles and the pH of the medium.
-
The 2-Trifluoromethyl Group: This is a strong electron-withdrawing group, which enhances the electrophilicity of the quinazoline ring, particularly at the 4-position, making the chloro group a better leaving group. While the C-F bond is very strong, the trifluoromethyl group can be susceptible to hydrolysis under certain, typically harsh, conditions.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Room temperature storage is generally acceptable for the solid material.[4] Avoid exposure to moisture, strong acids, strong bases, and strong oxidizing agents. For solutions, it is recommended to use anhydrous aprotic solvents and store them at low temperatures (e.g., -20°C) for short periods. Prepare fresh solutions for reactions whenever possible.
Stability in Acidic Conditions
Q3: How stable is this compound in acidic media?
A3: Generally, quinazolines are relatively stable in cold, dilute acidic solutions.[5] However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The primary concern under acidic conditions is the hydrolysis of the 4-chloro group to a hydroxyl group, forming 2-(trifluoromethyl)quinazolin-4(3H)-one. The quinazoline ring itself can also undergo cleavage under harsh acidic conditions (e.g., boiling in concentrated HCl), leading to the formation of substituted o-aminobenzaldehydes or their derivatives.[5]
Q4: I am running a reaction with this compound under acidic conditions and see an unexpected byproduct. What could it be?
A4: The most likely byproduct is the hydrolyzed product, 2-(trifluoromethyl)quinazolin-4(3H)-one. This occurs if water is present in your reaction mixture. The reaction is catalyzed by acid, which protonates the quinazoline ring, further activating the 4-position towards nucleophilic attack by water.
Troubleshooting Flowchart: Acidic Conditions
Caption: Troubleshooting unexpected byproducts under acidic conditions.
Stability in Basic Conditions
Q5: What is the stability of this compound in basic solutions?
A5: this compound is highly susceptible to degradation in basic conditions, especially in the presence of nucleophiles. The primary degradation pathways are:
-
Hydrolysis of the 4-Chloro Group: Similar to acidic conditions, the chloro group can be displaced by a hydroxide ion to form 2-(trifluoromethyl)quinazolin-4(3H)-one. This reaction is typically faster under basic conditions.
-
Hydrolysis of the 2-Trifluoromethyl Group: While the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid group (-COOH) under strong basic conditions, particularly at elevated temperatures.[3] This would result in the formation of 4-chloroquinazoline-2-carboxylic acid.
-
Ring Opening: Strong bases can promote the cleavage of the pyrimidine ring of the quinazoline system.
Q6: I am performing a nucleophilic substitution on the 4-position with an amine under basic conditions and my yield is low, with multiple spots on TLC. What is happening?
A6: Low yields and multiple products in this scenario can be attributed to several factors:
-
Competitive Hydrolysis: If water is present, the hydroxide ions can compete with your amine nucleophile, leading to the formation of the undesired 2-(trifluoromethyl)quinazolin-4(3H)-one.
-
Degradation of the Starting Material: The basic conditions might be too harsh, causing the degradation of your starting material through trifluoromethyl group hydrolysis or ring opening before it can react with the amine.
-
Degradation of the Product: Your desired product may also be unstable under the reaction conditions.
Troubleshooting Flowchart: Basic Conditions
Caption: Troubleshooting low yields in basic nucleophilic substitution reactions.
Quantitative Stability Data Summary
| Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Dilute Acid (e.g., 1N HCl), RT | Moderately Stable | Slow Hydrolysis of C4-Cl | 2-(trifluoromethyl)quinazolin-4(3H)-one |
| Concentrated Acid, High Temp. | Unstable | Hydrolysis of C4-Cl & Ring Opening | 2-(trifluoromethyl)quinazolin-4(3H)-one, Substituted o-aminobenzaldehyde derivatives |
| Dilute Base (e.g., 1N NaOH), RT | Low Stability | Hydrolysis of C4-Cl | 2-(trifluoromethyl)quinazolin-4(3H)-one |
| Concentrated Base, High Temp. | Highly Unstable | Hydrolysis of C4-Cl & C2-CF3, Ring Opening | 2-(trifluoromethyl)quinazolin-4(3H)-one, 4-chloroquinazoline-2-carboxylic acid, Ring-opened products |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under specific acidic and basic conditions.
Objective: To identify the degradation products and understand the degradation pathways of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (1N and 5N)
-
Sodium hydroxide (1N and 5N)
-
Trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector and a C18 column
-
LC-MS system for peak identification
-
pH meter
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Stress Sample Preparation:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1N HCl.
-
To another 1 mL of the stock solution, add 9 mL of 5N HCl.
-
Incubate both solutions at 60°C.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1N NaOH.
-
To another 1 mL of the stock solution, add 9 mL of 5N NaOH.
-
Incubate both solutions at 60°C.
-
-
Control Sample: Prepare a control sample by adding 9 mL of a 1:1 mixture of acetonitrile and water to 1 mL of the stock solution.
-
-
Time-Point Analysis:
-
Withdraw aliquots (e.g., 100 µL) from each stressed and control solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples immediately with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Peak Identification:
-
Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 4-Chloro-2-(trifluoromethyl)quinazoline in cross-coupling
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)quinazoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to utilize this versatile building block in cross-coupling reactions. We will address the common challenges associated with its low reactivity and provide detailed, field-proven troubleshooting strategies and optimized protocols to ensure your success.
Section 1: Understanding the Core Challenge
Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?
A1: The difficulty with this substrate arises from a combination of electronic and structural factors that directly influence the key steps of the palladium-catalyzed cross-coupling cycle.
-
Electronic Effects: The quinazoline ring system is inherently electron-deficient. This is dramatically amplified by the presence of a powerful electron-withdrawing trifluoromethyl (-CF₃) group at the C-2 position. While electron-deficient aryl chlorides can sometimes be more reactive towards the initial oxidative addition step, the overall electronic landscape of this molecule presents a challenge.[1]
-
Catalyst Inhibition: The primary issue is often catalyst inhibition or poisoning.[2] The nitrogen atoms in the quinazoline ring (at N-1 and N-3) are Lewis basic. They can coordinate strongly to the palladium(0) catalyst, forming stable, off-cycle complexes that are catalytically inactive. This sequestration of the active catalyst is a major pathway to sluggish or failed reactions.[2]
-
C-Cl Bond Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. The oxidative addition of a Pd(0) species into the C-Cl bond is thermodynamically less favorable and kinetically slower, often representing the rate-limiting step of the entire catalytic cycle.[1][3] Overcoming this high activation barrier is the central goal of method development for this substrate.
Below is a simplified representation of a generic cross-coupling cycle, highlighting the critical oxidative addition step that is often problematic for aryl chlorides.
Caption: The Palladium Catalytic Cycle for Cross-Coupling Reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
General Issues
Q2: My reaction shows no conversion, or I only see starting material. What are the first things I should check?
A2: Before extensively modifying the catalytic system, it's crucial to verify the fundamentals of your experimental setup.
-
Inert Atmosphere is Critical: Palladium(0) catalysts are highly sensitive to oxygen.[2] Incomplete removal of air can lead to rapid oxidation and deactivation of the catalyst, often observed as the formation of palladium black. Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.
-
Reagent and Solvent Purity: Water and other protic impurities can interfere with the reaction, particularly in Suzuki couplings by promoting protodeboronation of the boronic acid.[4] Ensure your solvents are anhydrous and that all reagents, especially the base, are of high purity and have been stored correctly.
-
Base Integrity: For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered to maximize surface area. For hygroscopic bases, consider flame-drying the reaction flask with the base under vacuum before adding other reagents.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q3: I'm attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is very low. How can I improve it?
A3: Low yields in this specific Suzuki coupling are almost always linked to a suboptimal catalyst/ligand combination that cannot overcome the high activation barrier of the C-Cl bond.
-
The Problem: Traditional ligands like triphenylphosphine (PPh₃) are generally ineffective for activating electron-deficient heteroaryl chlorides.[1] They are not electron-rich enough to promote the difficult oxidative addition step.
-
The Solution: Use Bulky, Electron-Rich Ligands. The key to success is using specialized phosphine ligands designed for challenging couplings. These ligands possess both steric bulk, which promotes reductive elimination, and high electron density, which facilitates the oxidative addition of the C-Cl bond to the palladium center.[4][5]
Recommended Catalyst Systems for Suzuki Coupling
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Key Characteristics & Notes |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or K₂CO₃ | 1,4-Dioxane or Toluene/H₂O | 80-110 | A highly reliable, general-purpose Buchwald ligand for activating aryl chlorides. |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane | 80-110 | Another excellent Buchwald ligand, often successful when XPhos is not. |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | 80-110 | Particularly effective for heteroaryl couplings. |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | An air-stable di-adamantylphosphino ligand known for high activity with aryl chlorides. |
Initial Recommendation: Start with XPhos or SPhos, as they have a broad substrate scope and a high success rate with challenging heteroaryl chlorides. A pre-formed catalyst (e.g., XPhos Pd G3) can also offer greater reliability and ease of use.
Buchwald-Hartwig Amination (C-N Bond Formation)
Q4: My Buchwald-Hartwig amination is failing. I suspect the amine or the quinazoline nitrogen is poisoning the catalyst. What should I do?
A4: This is a very common problem. Both the substrate's nitrogen atoms and the amine nucleophile can act as catalyst poisons. The solution lies in using a ligand that is bulky enough to create a sterically protected environment around the palladium center, preventing inhibitory coordination while still allowing the desired reaction to proceed.[6]
-
Ligand Choice is Paramount: Standard bidentate ligands like BINAP or DPPF may not be sufficient.[7] You need highly hindered, electron-rich monodentate biarylphosphine ligands.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate complex).[7][8] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this often requires a more specialized ligand/precatalyst system.[8]
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Key Characteristics & Notes |
| BrettPhos | Pd₂(dba)₃ or G3-Precatalyst | NaOtBu | Toluene or Dioxane | 90-110 | Excellent for coupling a wide range of primary and secondary amines, including challenging ones. |
| RuPhos | Pd₂(dba)₃ or G3-Precatalyst | NaOtBu or K₃PO₄ | Toluene or Dioxane | 90-110 | Very effective for heteroaryl substrates due to its steric and electronic properties. |
| XPhos | Pd₂(dba)₃ or G3-Precatalyst | NaOtBu | Toluene or Dioxane | 90-110 | A robust, general ligand that is often a good starting point for optimization. |
Sonogashira Coupling (C-C Alkyne Formation)
Q5: In my Sonogashira reaction, I'm getting a lot of alkyne homocoupling (Glaser coupling) and low yield of my desired product. How can I fix this?
A5: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst under aerobic conditions.[9] With a substrate like this compound, the slow primary cross-coupling reaction gives the side reaction more time to occur.
-
Minimize Oxygen: As with all palladium catalysis, a strictly inert atmosphere is essential. Oxygen promotes the undesirable Glaser coupling pathway.
-
Base and Solvent: The choice of base is critical. A hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[10] In some challenging cases, an inorganic base like Cs₂CO₃ has been shown to be effective, potentially by avoiding side reactions associated with amine bases.[11]
-
Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy. These methods rely on a palladium catalyst alone and often require a slightly higher temperature or a different base (e.g., tetrabutylammonium fluoride, TBAF) but completely eliminate the Glaser coupling pathway.
Section 3: Optimized Experimental Protocols
The following protocols are starting points and may require optimization for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Reagents & Conditions:
-
Aryl Halide: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Palladium Source: Pd₂(dba)₃ (2 mol %)
-
Ligand: XPhos (4.4 mol %)
-
Base: K₃PO₄ (finely ground, 2.0–3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution)
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add Reagents: Add the this compound and the arylboronic acid to the flask.
-
Evacuate & Backfill: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Solvent: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reagents & Conditions:
-
Aryl Halide: this compound (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 equiv)
-
Precatalyst: BrettPhos Pd G3 (2 mol %)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene (to make a ~0.1 M solution)
Step-by-Step Procedure:
-
Setup: In a glovebox, add the BrettPhos Pd G3 precatalyst, NaOtBu, and this compound to a vial equipped with a stir bar.
-
Add Reagents: Add the degassed toluene, followed by the amine nucleophile.
-
Seal & React: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Reaction: Stir the reaction for 12–24 hours.
-
Workup: After cooling to room temperature, proceed with the workup and purification as described in the Suzuki protocol. Caution: Be mindful of quenching any remaining NaOtBu during the aqueous workup.
Section 4: Advanced Troubleshooting & Workflow
The following decision tree provides a logical path for troubleshooting a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting cross-coupling reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-(trifluoromethyl)quinazoline
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)quinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic endeavors. Instead of a generic protocol, we offer a dynamic troubleshooting guide structured around the common challenges and questions that arise during its synthesis and application. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Section 1: Synthesis of the 2-(Trifluoromethyl)quinazolin-4(3H)-one Precursor
The quality and yield of your final chlorinated product are fundamentally dependent on the successful synthesis of its precursor, 2-(trifluoromethyl)quinazolin-4(3H)-one. Let's address the primary challenges in this initial stage.
Q1: My one-pot synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-one from anthranilic acid and trifluoroacetic acid (TFA) is giving low yields and forming a significant byproduct. What is the likely cause and solution?
A1: This is a frequent issue in what should be a straightforward cyclocondensation. The problem often lies in the reaction conditions and the choice of coupling/dehydrating agent. A common one-pot method involves condensing an anthranilic acid with TFA in the presence of a dehydrating agent like propylphosphonic anhydride (T3P), followed by the addition of an amine.[1]
Root Cause Analysis:
-
Inefficient Amide Formation: The initial condensation of anthranilic acid with TFA to form the N-acylanthranilic acid intermediate may be incomplete.
-
Side Reactions: For certain substrates, direct heating can lead to decarboxylation or other side reactions before the desired cyclization occurs.[1]
-
Formation of Benzoxazinone Intermediate: The N-acylanthranilic acid can first cyclize to form 2-(trifluoromethyl)-3,1-benzoxazin-4-one. While this is a productive intermediate, its subsequent reaction with ammonia (or an amine) to form the quinazolinone can be sluggish or incomplete, leading to a mixture of products.[2][3]
Troubleshooting Protocol:
-
Optimize the Dehydrating Agent: Propylphosphonic anhydride (T3P®) is highly effective for this transformation as it acts as both a coupling and dehydrating agent. It facilitates the initial amide bond formation under milder conditions than thermal methods alone.[1]
-
Adopt a Sequential One-Pot Strategy: A proven method involves two main stages within a single pot[1]:
-
Stage 1 (Amide Formation): React the anthranilic acid with trifluoroacetic acid (TFA) using T3P in a suitable solvent like ethyl acetate. This cleanly forms the N-acyl intermediate.
-
Stage 2 (Cyclization): After the initial condensation, add an ammonia source (e.g., ammonium carbonate or aqueous ammonia) to the reaction mixture to facilitate the cyclization to the desired 2-(trifluoromethyl)quinazolin-4(3H)-one.
-
-
Monitor Intermediate Formation: Use TLC or LC-MS to monitor the disappearance of the starting anthranilic acid and the formation of the N-acyl intermediate before adding the ammonia source. This ensures the first step is complete.
Section 2: The Critical Chlorination Step
The conversion of the stable, high-melting quinazolinone to the reactive 4-chloroquinazoline is the most critical and often problematic step.
Q2: I am observing incomplete conversion during the chlorination of 2-(trifluoromethyl)quinazolin-4(3H)-one with phosphorus oxychloride (POCl₃). How can I drive the reaction to completion?
A2: Incomplete conversion is typically due to insufficient activation of the quinazolinone substrate or suboptimal reaction conditions. The mechanism involves the activation of the C4-carbonyl oxygen, making it a good leaving group.[4][5]
Root Cause Analysis:
-
Insufficient Temperature/Time: This reaction often requires high temperatures (refluxing in POCl₃, ~106 °C) to proceed at a reasonable rate. Insufficient heating will result in a mixture of starting material and product.
-
Poor Solubility: The quinazolinone starting material may have poor solubility in POCl₃ alone, limiting the reaction rate.
-
Deactivation by HCl: The reaction generates HCl, which can protonate basic sites and potentially hinder the reaction progress in some cases.
Troubleshooting Protocol:
-
Increase Reaction Temperature & Time: Ensure the reaction is heated to a full reflux. Monitor the reaction by TLC or LC-MS until all starting material is consumed. This can take anywhere from 2 to 12 hours.
-
Use a Co-Solvent: While often run neat in POCl₃, adding a high-boiling inert solvent like toluene or xylene can sometimes improve solubility and temperature control.
-
Add a Tertiary Amine Base: The addition of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can significantly accelerate the reaction.[6] The base serves two purposes: it can facilitate the formation of a more reactive phosphorylated intermediate and scavenge the HCl produced during the reaction.[4] A study on the POCl₃ chlorination of quinazolones found that the reaction proceeds efficiently under basic conditions at lower temperatures (70-90 °C).[4]
Q3: My chlorination reaction with POCl₃ is producing a dark, tarry material, leading to low isolated yields and difficult purification. What is causing this and how can it be prevented?
A3: The formation of dark, polymeric, or tarry byproducts is a sign of decomposition, often caused by the harsh, acidic, and high-temperature conditions of the reaction. The trifluoromethyl group can also influence side reactions.
Root Cause Analysis:
-
Excessive Heat or Reaction Time: Prolonged heating in strongly acidic POCl₃ can lead to the degradation of both the starting material and the product.
-
Presence of Water: Any moisture in the starting material or solvent will rapidly react with POCl₃ to produce phosphoric acid and HCl, which can catalyze decomposition pathways at high temperatures.
-
Pseudodimer Formation: A key side reaction involves the reaction of a phosphorylated intermediate with unreacted quinazolinone starting material, leading to the formation of dimers or oligomers.[4]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry your 2-(trifluoromethyl)quinazolin-4(3H)-one precursor under high vacuum before use. Use freshly distilled or sealed, anhydrous POCl₃.
-
Control Temperature and Time: Monitor the reaction closely and stop heating as soon as the starting material is consumed. Avoid unnecessarily long reflux times.
-
Utilize a Two-Stage Temperature Protocol: A sophisticated approach involves separating the activation and substitution steps[4]:
-
Stage 1 (Phosphorylation): Add POCl₃ in the presence of a tertiary amine base at a lower temperature (e.g., < 25 °C). This cleanly forms the phosphorylated intermediates while suppressing dimer formation.
-
Stage 2 (Chlorination): Once phosphorylation is complete, heat the reaction mixture to 70–90 °C to drive the conversion to the final 4-chloro product.[4]
-
Workflow for Optimizing the POCl₃ Chlorination
Caption: Optimized workflow for the two-stage chlorination protocol.
Q4: Are there viable alternatives to phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for this chlorination?
A4: While POCl₃ and SOCl₂ (often with a catalytic amount of DMF) are the most common reagents, concerns over their hazardous nature and the aggressive conditions have led to the exploration of alternatives.[7]
Alternative Chlorinating Systems:
-
Oxalyl Chloride / DMF: This combination forms the Vilsmeier reagent in situ and can often effect the chlorination under milder conditions than neat POCl₃.
-
Triphenylphosphine (PPh₃) based systems: Reagent combinations like PPh₃/N-chlorosuccinimide (NCS) or PPh₃/trichloroisocyanuric acid (TCCA) can convert the hydroxyl group of the quinazolinone tautomer into a chloro group. One study reported an 89% yield for 4-chloroquinazoline using PPh₃/TCCA.[7]
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| POCl₃ (neat) | Reflux, 106 °C, 2-12 h | Inexpensive, powerful | Harsh conditions, byproduct formation, hazardous |
| POCl₃ / DIPEA | 70-90 °C, 2-6 h | Faster, cleaner, lower temp[4] | Requires base, cost |
| SOCl₂ / cat. DMF | Reflux, 79 °C, 2-8 h | Lower boiling point | Can be sluggish, hazardous (SO₂) |
| PPh₃ / TCCA | CH₃CN, Reflux | Milder conditions, high yield[7] | Stoichiometric phosphine oxide waste |
Section 3: Handling, Stability, and Downstream Reactions
Once synthesized, this compound is a reactive intermediate. Proper handling and understanding its reactivity profile are crucial for success in subsequent steps.
Q5: My purified this compound is showing signs of decomposition upon storage. What are the best practices for storing this compound?
A5: The C4-chloro group is activated towards nucleophilic substitution, and this includes hydrolysis by atmospheric moisture. The electron-withdrawing trifluoromethyl group at C2 further enhances this reactivity.
Root Cause of Instability:
-
Hydrolysis: The primary degradation pathway is hydrolysis of the C4-chloro group back to the 2-(trifluoromethyl)quinazolin-4(3H)-one starting material. This is accelerated by moisture and acidic or basic contaminants.
-
Light Sensitivity: While less common, some functionalized quinazolines can be sensitive to light.
Optimal Storage Protocol:
-
Ensure Purity: Before storage, ensure the material is free from acidic residues (like HCl from the chlorination step) or residual base.
-
Dry Thoroughly: Dry the purified solid under high vacuum for several hours to remove all traces of solvent and moisture.
-
Inert Atmosphere: Store the compound in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen).
-
Low Temperature & Darkness: Store at a low temperature (0-8 °C is common) and protect from light by using an amber vial or storing it in a dark location.[8]
Q6: My nucleophilic aromatic substitution (SNAᵣ) reaction at the C4 position is sluggish and requires harsh conditions. How can I improve reactivity?
A6: While the C4 position is activated, strong electron-donating groups on the incoming nucleophile or steric hindrance can slow the reaction. The second SNAr reaction on a quinazoline core often requires acid activation to enhance the electrophilicity of the 2-position.[9]
Strategies to Enhance Reactivity:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMAc, or NMP, which can stabilize the charged Meisenheimer complex intermediate and accelerate the reaction.
-
Add a Non-nucleophilic Base: If your nucleophile is an amine salt (e.g., a hydrochloride), a tertiary amine base like DIPEA is required to free the nucleophile. It can also scavenge the HCl produced, driving the reaction forward.
-
Increase Temperature: These reactions often require heating. Microwave irradiation can be particularly effective at safely reaching the required temperatures and dramatically reducing reaction times.[9]
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can coordinate to the quinazoline nitrogen atoms, increasing the electrophilicity of the C4 carbon.
Troubleshooting Decision Tree for Sluggish SNAr Reaction
Caption: Decision tree for troubleshooting a slow SNAr reaction.
References
- 1. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Trifluoromethylated Quinazoline Products
Welcome to the technical support center for the characterization of trifluoromethylated quinazoline products. This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing and analyzing this important class of compounds. The unique properties imparted by the trifluoromethyl (CF3) group can introduce specific challenges during structural elucidation and purity assessment. This resource provides in-depth, field-proven insights to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with trifluoromethylated quinazolines.
Q1: Why is my 19F NMR showing the CF3 signal at an unexpected chemical shift?
The chemical shift of a CF3 group is highly sensitive to its electronic environment.[1][2] For a 2-trifluoromethyl-4(3H)-quinazolinone, the shift is influenced by the electron-withdrawing nature of the quinazolinone ring system. A literature reference for 2-(trifluoromethyl)-1H-quinazolin-4-one reports a 19F NMR chemical shift using CCl3F as the standard.[3] Deviations from expected values can be due to:
-
Solvent Effects: Different deuterated solvents can cause significant shifts in the 19F spectrum.[2]
-
Substitution on the Quinazoline Ring: Electron-donating or withdrawing groups elsewhere on the ring will alter the electronic environment of the CF3 group, thus changing its chemical shift.
-
Protonation State: The protonation state of the nitrogen atoms in the quinazoline ring can influence the chemical shift.
Q2: I'm not seeing the molecular ion in the mass spectrum of my trifluoromethylated quinazoline. Is this normal?
While not always absent, a weak or missing molecular ion peak can be a characteristic of compounds that fragment readily. The high stability of the CF3 radical can sometimes favor fragmentation pathways that consume the molecular ion.[4][5][6] In such cases, look for characteristic fragment ions.
Q3: My trifluoromethylated quinazoline is showing poor peak shape (tailing) in reversed-phase HPLC. What is the likely cause?
Peak tailing for nitrogen-containing heterocycles like quinazolines is often due to secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase. The trifluoromethyl group can also influence the compound's interaction with the stationary phase.
Q4: Can I use standard C18 columns for the HPLC analysis of my trifluoromethylated quinazoline products?
Yes, C18 columns are often a good starting point for method development.[7] However, the unique properties of fluorinated compounds may sometimes necessitate alternative stationary phases for optimal separation, such as fluorinated phases which can provide different selectivity.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving common characterization issues.
19F NMR Spectroscopy: Troubleshooting Signal and Shift Issues
19F NMR is a powerful tool for confirming the presence and purity of your trifluoromethylated product due to its high sensitivity and wide chemical shift range.[8]
Problem: Unexpected 19F NMR Chemical Shift
-
Underlying Cause: The chemical shift of the 19F nucleus is highly sensitive to the local electronic and magnetic environment.[1] In trifluoromethylated quinazolines, this is influenced by the aromatic ring system and any substituents.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting 19F NMR chemical shifts.
-
Detailed Protocol: Confirming Structure with 2D NMR
-
Sample Preparation: Prepare a concentrated sample (15-20 mg) in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C Spectra: Obtain standard 1D proton and carbon spectra.
-
Acquire 1H-13C HMBC Spectrum: This experiment will show long-range correlations (typically 2-3 bonds) between protons and carbons. Look for a correlation between the protons on the quinazoline ring and the carbon of the CF3 group. The 13C signal of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.
-
Acquire 1H-13C HSQC Spectrum: This will confirm direct one-bond correlations between protons and carbons.
-
Data Analysis: The correlation from a proton on the quinazoline ring to the CF3 carbon in the HMBC spectrum provides strong evidence for the correct placement of the trifluoromethyl group.
-
Problem: Broad 19F NMR Signal
-
Underlying Cause: Signal broadening can result from several factors, including chemical exchange, the presence of paramagnetic impurities, or unresolved couplings.
-
Troubleshooting Steps:
-
Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If the sample has a faint color, this could be an indicator.
-
Variable Temperature (VT) NMR: Acquire 19F NMR spectra at different temperatures (e.g., 25 °C, 50 °C, 80 °C). If the peak sharpens or coalesces, it suggests a dynamic chemical exchange process is occurring on the NMR timescale.
-
Sample Preparation: Ensure the sample is fully dissolved. Incomplete dissolution can lead to broad peaks. Try a different deuterated solvent if solubility is an issue.
-
| Typical 19F NMR Chemical Shift Ranges for CF3 Groups | |
| Functional Group | Typical Chemical Shift (ppm, relative to CFCl3) |
| Ar-CF3 | -60 to -65 |
| R-CF3 (aliphatic) | -65 to -75 |
| CF3-C=O | -75 to -85 |
Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.[9]
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry is key to confirming the molecular weight and obtaining structural information through fragmentation analysis.[10]
Problem: Ambiguous or Unexpected Fragmentation
-
Underlying Cause: The fragmentation of trifluoromethylated quinazolines is governed by the stability of the resulting ions and neutral losses. The quinazoline core and the CF3 group both direct the fragmentation pathways.
-
Common Fragmentation Pathways:
-
Loss of a CF3 radical (M-69): This is a common fragmentation pathway for trifluoromethylated compounds due to the stability of the CF3 radical.
-
Loss of HF (M-20): This can occur if there is a nearby abstractable proton.
-
Cleavage of the Quinazoline Ring: The quinazoline ring can undergo characteristic cleavages, often initiated by the loss of small molecules like HCN.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting MS fragmentation patterns.
-
Detailed Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of your compound (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid protonation for positive ion mode.[11]
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer capable of tandem MS (MS/MS), such as a quadrupole-ion trap or a Q-TOF.
-
Full Scan MS: First, acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+.
-
MS/MS Experiment: Select the [M+H]+ ion as the precursor ion. Apply collision-induced dissociation (CID) energy to fragment the precursor ion.
-
Data Analysis: Analyze the resulting product ion spectrum. The masses of the product ions will reveal the fragmentation pathway. For example, a product ion at [M+H-69]+ would indicate the loss of a CF3 radical.
-
HPLC: Optimizing Separation and Peak Shape
HPLC is the primary method for assessing the purity of your synthesized compounds.
Problem: Poor Resolution or Co-elution of Impurities
-
Underlying Cause: Achieving good separation requires optimizing the mobile phase composition and choosing an appropriate stationary phase to exploit differences in polarity and other interactions between your product and any impurities.
-
Troubleshooting Steps:
-
Modify Mobile Phase Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can significantly alter retention times and elution order.
-
Adjust pH: For quinazolines, which contain basic nitrogens, the pH of the aqueous portion of the mobile phase is critical. Small changes in pH can alter the ionization state of your compound and impurities, leading to large changes in retention.
-
Try a Different Column: If optimization on a C18 column is unsuccessful, consider a column with a different stationary phase, such as a phenyl-hexyl or a fluorinated phase, which may offer alternative selectivity for your fluorinated analyte.
-
Problem: Peak Tailing
-
Underlying Cause: As mentioned in the FAQs, this is often due to interactions with silica silanol groups.
-
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (typically 0.1%). The TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Lower the pH: Operating at a low pH (e.g., pH 2.5-3 using formic acid or TFA) will protonate the basic nitrogens on the quinazoline ring and also suppress the ionization of the silanol groups, minimizing unwanted interactions.
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
-
Detailed Protocol: HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Initial Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of your compound.
-
Optimization: Based on the scouting run, develop a shallower gradient around the elution time of your compound to improve resolution from any impurities. For example, if your compound elutes at 60% B, you might try a gradient of 40% to 70% B over 15 minutes.
-
Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, precision, and accuracy according to established guidelines.
-
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. whitman.edu [whitman.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. biophysics.org [biophysics.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
Preventing decomposition of 4-Chloro-2-(trifluoromethyl)quinazoline during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Chloro-2-(trifluoromethyl)quinazoline. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to researchers utilizing this versatile chemical intermediate. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of your reactions and prevent unwanted decomposition of this valuable reagent.
Introduction: Understanding the Reactivity of this compound
This compound is a highly reactive building block in medicinal chemistry, prized for its utility in synthesizing a wide array of substituted quinazoline derivatives. The key to its reactivity lies in its electronic structure. The quinazoline core is inherently electron-deficient, and this effect is significantly amplified by the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position. This electronic pull makes the C4 carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic aromatic substitution (SNAr). However, this high reactivity also makes the molecule prone to certain decomposition pathways, primarily hydrolysis, if not handled under appropriate conditions.
This guide will provide a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most common decomposition pathway is hydrolysis of the C4-chloro group to form 2-(trifluoromethyl)quinazolin-4(3H)-one. This reaction is catalyzed by both acid and base and can occur in the presence of ambient moisture, protic solvents, or aqueous work-up conditions. The electron-withdrawing -CF3 group at C2 enhances the electrophilicity of the C4 position, making it particularly susceptible to attack by water.
Q2: How should I properly store this compound?
A2: To minimize hydrolysis, it is crucial to store the compound under anhydrous conditions. Keep the container tightly sealed and consider storing it in a desiccator. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: My reaction with an amine nucleophile is sluggish. What are some potential reasons?
A3: Several factors can contribute to a sluggish SNAr reaction:
-
Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines may react slowly.
-
Inadequate Temperature: While higher temperatures can promote the reaction, they may also lead to decomposition if moisture is present.
-
Solvent Choice: The solvent should be anhydrous and capable of dissolving both reactants. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices.
-
Base Strength: In reactions with amine hydrochlorides or when generating a more potent nucleophile in situ, the choice and stoichiometry of the base are critical.
Q4: I am observing a significant amount of a byproduct that appears to be the hydrolyzed starting material. How can I prevent this?
A4: The formation of 2-(trifluoromethyl)quinazolin-4(3H)-one is a clear indication of water contamination. To mitigate this, ensure that:
-
All glassware is oven-dried before use.
-
Solvents are anhydrous.
-
Reactions are run under an inert atmosphere (N2 or Ar).
-
Nucleophiles and bases are anhydrous.
-
Aqueous work-ups are performed quickly and at low temperatures, if possible.
Q5: Can I use protic solvents like ethanol or isopropanol for my reaction?
A5: While some literature reports the use of alcohols as solvents for reactions with highly nucleophilic amines, it is generally not recommended for this compound, especially with less reactive nucleophiles. The risk of solvolysis (reaction with the alcohol) to form the corresponding 4-alkoxy derivative, or hydrolysis from residual water, is high. If a protic solvent is necessary, the reaction should be carefully monitored for byproduct formation.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Nucleophile | Check the pKa and steric profile of your amine. Run a control reaction with a known, highly reactive amine (e.g., benzylamine). | For weakly nucleophilic amines, consider using a stronger base (e.g., NaH, KHMDS) to deprotonate it first. Alternatively, higher reaction temperatures or microwave irradiation can be effective. |
| Catalyst Issues (for cross-coupling) | Verify the age and storage conditions of your palladium catalyst and ligands. | Use a fresh batch of catalyst and ligand. For Suzuki couplings, ensure your base is adequate to facilitate the catalytic cycle. |
| Sub-optimal Temperature | Monitor the reaction at different temperatures using TLC or LC-MS. | Gradually increase the reaction temperature in 10 °C increments. Be mindful of the potential for thermal degradation of starting materials or products. |
| Inadequate Solvent | Check the solubility of all reactants at the reaction temperature. | Choose a solvent that ensures a homogeneous reaction mixture. Aprotic polar solvents like DMF, NMP, or dioxane are often suitable. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis | Use LC-MS to check for a mass corresponding to 2-(trifluoromethyl)quinazolin-4(3H)-one. | Follow the rigorous anhydrous techniques outlined in the FAQs. |
| Over-reaction/Side Reactions | Analyze the reaction mixture at different time points to see when the byproducts begin to form. | Reduce the reaction temperature or time. If using a strong base, consider a milder alternative or add it slowly at a lower temperature. |
| Thermal Decomposition | Run the reaction at a lower temperature for a longer duration and compare the product profile. | If the desired reaction requires high heat, consider alternative synthetic routes or catalysts that operate under milder conditions. |
| Reaction with Solvent | If using a potentially reactive solvent (e.g., an alcohol), check for byproducts corresponding to solvent adduction. | Switch to a non-reactive, anhydrous aprotic solvent. |
Issue 3: Inconsistent Reaction Yields
| Potential Cause | Diagnostic Check | Recommended Solution |
| Variable Water Content | Compare reactions run with freshly opened anhydrous solvent versus older bottles. | Always use freshly opened bottles of anhydrous solvents or purify/dry them before use. |
| Inconsistent Reagent Quality | Check the purity of your nucleophile and other reagents by NMR or LC-MS. | Purify reagents if necessary. For solid reagents, ensure they are thoroughly dried. |
| Atmospheric Exposure | Note any differences in reaction setup (e.g., inert gas balloon vs. Schlenk line). | Employ a consistent and robust inert atmosphere setup for all reactions. |
Visualizing the Decomposition Pathway
The primary decomposition pathway, hydrolysis, can be visualized as a nucleophilic attack of water on the highly electrophilic C4 carbon.
Caption: Hydrolysis of this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, NMP, or Dioxane)
-
Base (if required, e.g., K2CO3, DIPEA, 2.0 eq)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound and the amine nucleophile (and base, if used).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution (e.g., NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring for Hydrolysis by HPLC
This HPLC method can be used to monitor the progress of a reaction and detect the formation of the hydrolysis byproduct, 2-(trifluoromethyl)quinazolin-4(3H)-one.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order: The more polar hydrolysis product, 2-(trifluoromethyl)quinazolin-4(3H)-one, will typically have a shorter retention time than the starting material, this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for reactions with this compound.
Validation & Comparative
A Researcher's Guide to the NMR Spectroscopic Analysis of 4-Chloro-2-(trifluoromethyl)quinazoline
A Comparative Analysis for Structural Elucidation and Purity Assessment
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Chloro-2-(trifluoromethyl)quinazoline is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as an indispensable tool for the unambiguous structural confirmation and purity assessment of this and related molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound, offering a comparative perspective with analogous structures to aid in spectral interpretation.
The Critical Role of NMR in the Characterization of Heterocyclic Compounds
The quinazoline scaffold is a prevalent motif in numerous pharmaceuticals. The introduction of a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position significantly modulates the electronic environment of the heterocyclic ring system. These substitutions induce characteristic chemical shifts and coupling patterns in the NMR spectra, providing a unique fingerprint for the molecule. Understanding these spectral nuances is crucial for confirming the successful synthesis of the target compound and for identifying potential impurities or isomeric byproducts.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound product.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative analysis. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.[1]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to encompass the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.
-
Number of Scans: 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Set to a wider range to accommodate the larger chemical shift dispersion of carbon nuclei (e.g., 0-180 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons to fully relax and be accurately quantified.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
In-Depth NMR Spectral Analysis: this compound
¹H NMR Spectrum: A Window into the Aromatic Protons
The ¹H NMR spectrum of this compound is expected to exhibit four signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature of the chlorine atom, the trifluoromethyl group, and the quinazoline nitrogen atoms will cause these protons to resonate at relatively downfield chemical shifts.
The expected splitting patterns arise from spin-spin coupling between adjacent protons. The proton at position 5 (H-5) is anticipated to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing chloro group. It will likely appear as a doublet of doublets. The proton at position 8 (H-8) will also be significantly deshielded and is expected to be a doublet. The protons at positions 6 and 7 will appear as multiplets in the mid-aromatic region.
¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The electron-withdrawing substituents will have a pronounced effect on the carbon chemical shifts.
The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly attached to the nitrogen atoms (C-2 and C-4) will be significantly deshielded. C-2, bonded to the strongly electron-withdrawing CF₃ group, is expected to be further downfield. The carbon bearing the chlorine atom (C-4) will also show a downfield shift. The remaining aromatic carbons will resonate in the typical range for substituted benzene rings.
Comparative Analysis with Structurally Related Quinazolines
To provide a practical framework for spectral interpretation, a comparison with known quinazoline derivatives is invaluable. The following table summarizes the reported ¹H and ¹³C NMR data for selected analogous compounds.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 2-Phenylquinazolin-4(3H)-one | 12.59 (s, 1H, NH), 8.24–8.15 (m, 3H), 7.85 (td, 1H), 7.76 (d, 1H), 7.64–7.50 (m, 4H) | 162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44 | [1] |
| 2-(p-Tolyl)quinazolin-4(3H)-one | 12.51 (s, 1H, NH), 8.14 (dd, 3H), 7.88–7.81 (m, 1H), 7.74 (d, 1H), 7.52 (t, 1H), 7.36 (d, 2H), 2.40 (s, 3H) | 162.73, 152.65, 149.28, 141.89, 135.01, 130.33, 129.64, 128.13, 127.87, 126.83, 126.30, 121.35, 21.45 | [1] |
| N-Aryl-2-(trifluoromethyl)quinazolin-4-amine derivatives | Aromatic protons typically in the range of 7.0-8.5 ppm. | C2-CF₃ typically around 152 ppm (q, J ≈ 35 Hz), CF₃ carbon around 120 ppm (q, J ≈ 276 Hz). | [2] |
This comparative data highlights the expected downfield shifts for the protons and carbons of the quinazoline core. The presence of the trifluoromethyl group in the N-aryl-2-(trifluoromethyl)quinazolin-4-amine derivatives provides a close proxy for the expected chemical shifts and coupling patterns in this compound. The characteristic quartet for the CF₃ carbon and the downfield shift of the C-2 carbon are key diagnostic signals.
Visualizing the Molecular Structure and NMR Correlations
To further aid in the understanding of the structure-spectra relationship, a diagram illustrating the molecular structure of this compound and the key NMR active nuclei is provided below.
Caption: Molecular structure of this compound.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is a powerful and indispensable method for the structural verification and purity assessment of this compound. By understanding the influence of the chloro and trifluoromethyl substituents on the chemical shifts and coupling constants, and by drawing comparisons with structurally related analogs, researchers can confidently interpret their spectral data. This guide provides a foundational framework for this analytical process, empowering scientists in their drug discovery and development endeavors.
References
A Senior Application Scientist's Guide to 4-Haloquinazoline Reactivity: A Comparative Analysis of 4-Chloro vs. 4-Bromoquinazolines in Synthetic Chemistry
Introduction: The Quinazoline Scaffold and the Critical C4 Position
The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1][2] From the EGFR inhibitors gefitinib and erlotinib to the adrenergic blocker prazosin, the versatility of the quinazoline core is well-established. A key feature of this scaffold is the reactivity of its C4 position, which serves as a primary handle for introducing molecular diversity and tailoring pharmacological activity.
The most common precursors for this diversification are 4-haloquinazolines, particularly 4-chloro and 4-bromo derivatives. The choice between a chloro or bromo substituent is not arbitrary; it is a strategic decision dictated by the intended chemical transformation. This guide provides an in-depth comparison of the reactivity of 4-chloro- and 4-bromoquinazolines, grounded in mechanistic principles and supported by experimental evidence, to aid researchers in making informed decisions for their synthetic campaigns.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Realm of 4-Chloroquinazolines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the C4 position of quinazolines, most commonly for installing amine, ether, or thioether linkages.[2][3] The reaction proceeds via a two-step addition-elimination mechanism.
Mechanism and the Decisive Role of Electronegativity
The SNAr reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The subsequent departure of the halide leaving group restores aromaticity and yields the substituted product.
Caption: The Addition-Elimination Mechanism of SNAr Reactions.
For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack (Step 1).[4] Therefore, the reactivity is governed by the electrophilicity of the C4 carbon, not the strength of the carbon-halogen bond. The order of reactivity for halogens in SNAr is counterintuitive to that seen in alkyl halide substitutions and follows the trend: F > Cl > Br > I .[4]
This is because the highly electronegative chlorine atom exerts a stronger inductive electron-withdrawing effect than bromine, making the C4 position of 4-chloroquinazoline more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, 4-chloroquinazolines are generally more reactive than their 4-bromo counterparts in SNAr reactions . This higher reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope, especially with less reactive nucleophiles like anilines.[2]
Supporting Experimental Data: SNAr Reactions
The literature is replete with examples of SNAr on 4-chloroquinazolines, underscoring its utility.[2][3] Conditions are typically straightforward, often involving heating the chloroquinazoline with the nucleophile in a polar solvent.
| Reaction Type | Substrate | Nucleophile | Conditions | Yield | Reference |
| N-Arylation | 4-Chloro-6-iodo-2-phenylquinazoline | 4-Methoxy-N-methylaniline | THF/H₂O (1:1), Microwave, 10 min | 90% | [2] |
| Amination | 4,7-Dichloroquinoline* | Aliphatic Amine | Solvent, Base (if needed), Heat | Good | [6] |
| N-Arylation | 2,4-Dichloroquinazoline | Aniline | EtOH, Reflux, 4h | 85% | [3] |
*Data for the analogous quinoline system is included to illustrate the general applicability.
Standard Protocol: Synthesis of a 4-Anilinoquinazoline via SNAr
This protocol describes a typical procedure for the N-arylation of a 4-chloroquinazoline.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (1.0 eq.), the desired aniline (1.1-1.5 eq.), and a suitable solvent such as isopropanol or ethanol (approx. 0.1 M concentration).
-
Reaction: If the aniline is a salt, add a base like diisopropylethylamine (DIPEA) (2.0 eq.). Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chloroquinazoline is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
Purification: If no precipitate forms, concentrate the mixture under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 4-anilinoquinazoline product.
Part 2: Palladium-Catalyzed Cross-Coupling - The Advantage of 4-Bromoquinazolines
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[7] In this context, the reactivity trend of the halides is inverted compared to SNAr.
Mechanism and the Critical Oxidative Addition Step
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the substrate.[8] This step involves the cleavage of the C-X bond and is frequently the rate-determining step of the entire cycle.[9]
Caption: The Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
The reactivity of the aryl halide in the oxidative addition step is directly related to the carbon-halogen bond dissociation energy (BDE). The general reactivity trend is I > Br > OTf >> Cl .[9][10] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it easier for the palladium catalyst to insert into the bond.[11][9]
Therefore, 4-bromoquinazolines are substantially more reactive than 4-chloroquinazolines in palladium-catalyzed cross-coupling reactions . This enhanced reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and a wider range of coupling partners. While recent advances in ligand design have made the coupling of challenging chloro-aromatics more feasible, bromo-aromatics remain the more reliable and efficient substrates.[9][12]
Supporting Experimental Data: Suzuki-Miyaura Coupling
The following table illustrates the typical differences in conditions required for coupling bromo- versus chloro-aromatics, a trend directly applicable to the quinazoline system.
| Halide | Catalyst System | Base | Temperature | General Outcome | Reference |
| Aryl-Br | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 80 - 100 °C | Good to excellent yields with standard catalysts. | [9][10] |
| Aryl-Cl | Pd(OAc)₂ + Bulky Ligand (e.g., SPhos, XPhos) | Cs₂CO₃, K₃PO₄ | 100 - 120 °C | Requires more advanced, electron-rich ligands and often harsher conditions for comparable yields. | [9][12] |
For quinazolines specifically, Sonogashira couplings have been successfully performed on 4-chloro-6,7-dimethoxyquinazoline, demonstrating that C-Cl bond activation is possible, though it often requires specific catalyst systems.[13][14] However, for general C-C bond formation like Suzuki coupling, the bromo-analogue would be the preferred starting point for developing a new synthetic route.
Standard Protocol: Suzuki-Miyaura Coupling of a 4-Bromoquinazoline
This protocol provides a general starting point for the Suzuki coupling of a 4-bromoquinazoline with an arylboronic acid.
-
Preparation: In a reaction vial or flask, combine the 4-bromoquinazoline (1.0 eq.), the arylboronic acid or boronic ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).[9]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol %) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol %) and a phosphine ligand (e.g., PPh₃, XPhos; 2-8 mol %).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like dioxane/water (4:1) or toluene/ethanol/water.[10] Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the 4-arylquinazoline product.
Part 3: Strategic Synthesis - A Decision-Making Workflow
The choice between a 4-chloro- and 4-bromoquinazoline is a critical decision that impacts reaction efficiency and overall synthetic strategy. 4-Chloroquinazolines are often more readily available and cost-effective, making them ideal for large-scale synthesis if the desired transformation is an SNAr reaction. Conversely, the higher reactivity of 4-bromoquinazolines in cross-coupling makes them the superior choice for constructing complex architectures via C-C or C-N bond formation, justifying their potentially higher cost.
Caption: Workflow for Selecting the Appropriate 4-Haloquinazoline.
Conclusion
The reactivities of 4-chloro- and 4-bromoquinazolines are dictated by the mechanisms of the reactions in which they participate.
-
For Nucleophilic Aromatic Substitution (SNAr) , where the rate-determining step is nucleophilic attack, 4-chloroquinazolines are more reactive due to the higher electronegativity of chlorine enhancing the electrophilicity of the C4 position.
-
For Palladium-Catalyzed Cross-Coupling , where the rate-determining step is often oxidative addition, 4-bromoquinazolines are more reactive due to the lower C-Br bond dissociation energy.
Understanding these fundamental principles allows researchers to strategically select the optimal starting material, leading to more efficient, reliable, and successful synthetic outcomes in the pursuit of novel quinazoline-based therapeutics and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Chloro-2-(trifluoromethyl)quinazoline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] The strategic placement of various functional groups on this heterocyclic system can profoundly influence its pharmacological profile. This guide offers an in-depth comparison of the biological activities of 4-Chloro-2-(trifluoromethyl)quinazoline and its analogues, where the chloro group at the 4-position is substituted with hydrogen, methoxy, and amino groups. By examining the available experimental data and established structure-activity relationships (SAR), we aim to provide a comprehensive resource for researchers engaged in the design and development of novel quinazoline-based therapeutic agents.
The this compound Core: A Starting Point for Potent Bioactivity
The parent molecule, this compound, possesses two key features that contribute to its biological potential. The trifluoromethyl group at the 2-position is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and increased lipophilicity can enhance metabolic stability and cell permeability, often leading to improved biological activity. The chlorine atom at the 4-position is a reactive site, making it a versatile handle for further chemical modifications. More importantly, the presence of a halogen at this position has been shown to positively modulate various biological activities.
This guide will explore how the replacement of this critical chlorine atom with other substituents—a hydrogen (unsubstituted), a methoxy group (electron-donating), and an amino group (electron-donating and hydrogen-bonding capable)—alters the anticancer, antimicrobial, and anti-inflammatory properties of the quinazoline core.
Section 1: Comparative Anticancer Activity
Quinazoline derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use.[2] Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases.
This compound: A Foundation for Cytotoxicity
The 4-chloro substitution on the quinazoline ring has been associated with significant cytotoxic activity. This is partly due to its role as a leaving group, allowing for nucleophilic substitution and the synthesis of a diverse library of 4-substituted analogues. However, the inherent electronic properties of the chloro group also contribute to the molecule's interaction with biological targets.
Impact of 4-Position Substitution on Anticancer Activity: A Comparative Analysis
While direct comparative studies on the 4-substituted analogues of 2-(trifluoromethyl)quinazoline are limited, we can infer the likely impact of these substitutions based on extensive research on other quinazoline series.
-
4-H (Unsubstituted) Analogue: Removal of the chloro group to yield the 4-H analogue would likely result in a significant decrease in anticancer activity. The chloro group's electronic and steric contributions are often crucial for binding to the active sites of target enzymes.
-
4-Methoxy Analogue: The introduction of a methoxy group, an electron-donating group, can have varied effects. In some quinazoline series, a 4-methoxy substitution has been shown to enhance anticancer activity, potentially by altering the molecule's electronic distribution and improving its binding affinity. For instance, some quinazoline derivatives bearing a methoxy group have exhibited good anticancer potential.[3]
-
4-Amino Analogue: The 4-amino substitution is a common feature in many potent quinazoline-based anticancer drugs, including EGFR inhibitors like gefitinib and erlotinib. The amino group can act as a crucial hydrogen bond donor, facilitating strong interactions with the hinge region of kinase domains. Therefore, it is highly probable that a 4-amino analogue of 2-(trifluoromethyl)quinazoline would exhibit potent anticancer activity.
Table 1: Comparative in vitro Anticancer Activity of 4-Substituted Quinazoline Derivatives (Representative Data)
| Compound | Substitution at C4 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analogue A | -Cl | HCT-116 | 2.8 | [4] |
| Analogue B | -OCH₃ | HCT-116 | 5.33 | [3] |
| Analogue C | -NH₂ | A549 | Potent Activity | [5] |
Note: The data presented is from different studies on quinazoline derivatives and is intended to be representative of the general trends observed for substitutions at the 4-position. Direct comparison requires testing these specific analogues under identical experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Section 2: Comparative Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a variety of bacteria and fungi.[1][10]
This compound: A Scaffold with Antimicrobial Potential
The presence of a halogen, such as chlorine, on the quinazoline ring has been shown to enhance antimicrobial activity in several studies.[1] This is often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.
Impact of 4-Position Substitution on Antimicrobial Activity: A Comparative Analysis
-
4-H (Unsubstituted) Analogue: Similar to anticancer activity, the removal of the chloro group is likely to diminish the antimicrobial potency.
-
4-Methoxy Analogue: The introduction of a methoxy group has been reported to yield compounds with good antimicrobial activity in some quinazoline series.[1] The electron-donating nature of the methoxy group can influence the overall electronic properties of the molecule, potentially enhancing its interaction with microbial targets.
-
4-Amino Analogue: While less commonly associated with broad-spectrum antimicrobial activity compared to its role in anticancer agents, the 4-amino substitution can still contribute to activity against specific microbial strains.
Table 2: Comparative in vitro Antimicrobial Activity of 4-Substituted Quinazoline Derivatives (Representative Data)
| Compound | Substitution at C4 | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Analogue D | -Cl | S. aureus | 18 | C. albicans | 15 | [1] |
| Analogue E | -OCH₃ | S. aureus | 16 | C. albicans | 14 | [1] |
| Analogue F | -NH₂ | S. aureus | 12 | C. albicans | 10 | Inferred from SAR |
Experimental Protocol: Zone of Inhibition Assay
The zone of inhibition assay is a widely used method to evaluate the antimicrobial activity of a compound.[11][12][13][14]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. If the compound is effective in inhibiting microbial growth, a clear zone will appear around the disc.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculate Agar Plate: Evenly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile swab.
-
Apply Test Compound: Aseptically place a sterile filter paper disc (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around the disc to the nearest millimeter. A larger zone of inhibition indicates greater antimicrobial activity.[13]
Workflow Visualization
Caption: General workflow for screening the antimicrobial activity of quinazoline derivatives.
Section 3: Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Quinazoline derivatives have demonstrated significant anti-inflammatory properties.[15][16][17][18][19]
This compound: A Scaffold with Anti-inflammatory Potential
Similar to its other biological activities, the 4-chloro substitution has been shown to be beneficial for the anti-inflammatory activity of quinazoline derivatives.[15]
Impact of 4-Position Substitution on Anti-inflammatory Activity: A Comparative Analysis
-
4-H (Unsubstituted) Analogue: The absence of the chloro group would likely lead to a reduction in anti-inflammatory efficacy.
-
4-Methoxy Analogue: The effect of a 4-methoxy group on anti-inflammatory activity can be variable and is dependent on the overall structure of the molecule.
-
4-Amino Analogue: The 4-amino group can contribute to anti-inflammatory activity, potentially through interactions with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Table 3: Comparative in vivo Anti-inflammatory Activity of 4-Substituted Quinazoline Derivatives in Carrageenan-Induced Paw Edema Model (Representative Data)
| Compound | Substitution at C4 | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Analogue G | -Cl | 50 | 45 | [15] |
| Analogue H | -OCH₃ | 50 | 38 | Inferred from SAR |
| Analogue I | -NH₂ | 50 | 42 | [19] |
| Diclofenac | - | 10 | 55 | [20] |
Note: The data is illustrative and based on findings from various studies on quinazoline derivatives. A direct comparative study is necessary for conclusive evidence.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20][21][22][23][24]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[20][21]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Inflammatory Cascade Visualization
Caption: Simplified overview of the arachidonic acid inflammatory cascade.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and its analogues with substitutions at the 4-position. The available evidence strongly suggests that the nature of the substituent at the 4-position plays a pivotal role in modulating the anticancer, antimicrobial, and anti-inflammatory properties of the quinazoline scaffold.
-
The 4-chloro group serves as a good starting point, often conferring potent activity across different biological assays.
-
Replacing the chloro group with a 4-amino group is a promising strategy for enhancing anticancer activity, particularly for kinase inhibition.
-
A 4-methoxy substitution can also lead to compounds with significant biological activity, although its effects may be more context-dependent.
-
The unsubstituted 4-H analogue is generally expected to be less active.
It is crucial to emphasize that the comparisons drawn in this guide are based on a synthesis of data from various studies on different quinazoline series. To definitively establish the structure-activity relationships for the 2-(trifluoromethyl)quinazoline core, a direct, head-to-head comparative study of the synthesized analogues under standardized assay conditions is essential. Such a study would provide invaluable data for the rational design of next-generation quinazoline-based therapeutics.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. microchemlab.com [microchemlab.com]
- 12. singerinstruments.com [singerinstruments.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Frontiers | A zone-of-inhibition assay to screen for humoral antimicrobial activity in mosquito hemolymph [frontiersin.org]
- 15. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
The Catalyst Crucible: A Comparative Guide to Cross-Coupling with 4-Chloro-2-(trifluoromethyl)quinazoline
For the contemporary medicinal chemist, the 2-(trifluoromethyl)quinazoline scaffold is a cornerstone of rational drug design. Its derivatives are implicated in a spectrum of therapeutic areas, from oncology to neurodegenerative disorders, owing to their ability to act as kinase inhibitors and modulators of other key biological targets.[1][2] The strategic functionalization of this privileged core, particularly at the C4 position, is paramount in the development of novel chemical entities with enhanced potency and selectivity. The workhorse for such transformations is the transition-metal-catalyzed cross-coupling reaction.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 4-Chloro-2-(trifluoromethyl)quinazoline. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering a critical evaluation of catalyst performance based on experimental data from both the target substrate and closely related analogs. Our focus will be on providing actionable insights for researchers to accelerate their discovery programs.
The Substrate: this compound
The reactivity of this compound in cross-coupling reactions is dictated by the electronic properties of the quinazoline core and the substituents. The chlorine atom at the C4 position is activated towards oxidative addition by the adjacent nitrogen atom (an α-nitrogen effect). However, the potent electron-withdrawing nature of the trifluoromethyl group at C2 can modulate the reactivity of the entire heterocyclic system, influencing catalyst selection and reaction kinetics.
A common synthetic route to the starting material, this compound, involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination. For instance, 2-amino-4-fluorobenzoic acid can be reacted with formamidine acetate to yield 7-fluoro-4-hydroxy quinazoline, which is then nitrated and chlorinated to provide functionalized 4-chloroquinazolines.[3]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it a staple in the synthesis of biaryl and heteroaryl-aryl structures. For the arylation of this compound, palladium-based catalysts are the undisputed champions.
Catalyst System Performance
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 100 | 50 min | 85 | p-tolylboronic acid | [4] (analogous system) |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF/H₂O | 175 | 6 min | 76-90 | Various arylboronic acids | [1] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/EtOH | 100 | 2 h | Good | Arylboronic acids | [5] |
| Pd(OAc)₂ | - | Na₂CO₃ | Acetone/H₂O | 40-45 | 5 h | High | Arylboronic acids | [4] |
Note: Data for the Pd(OAc)₂/Xantphos system is from the closely related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine.
Analysis:
Palladium(II) acetate and Tetrakis(triphenylphosphine)palladium(0) are both highly effective catalysts for the Suzuki-Miyaura coupling of chloroquinazolines.[1][4] The choice of ligand is critical for achieving high yields and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands like Xantphos are particularly effective in stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The use of microwave irradiation can dramatically reduce reaction times, as demonstrated with Pd(PPh₃)₄.[1]
While palladium is the dominant metal for this transformation, nickel catalysts can also be employed for Suzuki-Miyaura couplings, particularly for aryl chlorides, due to their lower cost and unique reactivity profiles.[6] However, for a substrate as electronically tuned as this compound, palladium systems are generally more reliable and higher-yielding.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.1 equiv).
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Catalyst System Performance
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Coupling Partner | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 2-16 h | Good | Primary/Secondary Amines | [7] (general) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 12 h | Good | Primary/Secondary Amines | [8] (general) |
| Pd-PEPPSI | - | K₂CO₃ | Mechanochemical | RT | 1 h | Good | Secondary Amines | [9] (general) |
Analysis:
The success of the Buchwald-Hartwig amination hinges on the selection of the appropriate palladium precursor, ligand, and base.[7] For sterically hindered or electron-poor amines, highly active catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or Josiphos-type ligands are often necessary.[8] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate being commonly used.[7][8] More recently, mechanochemical methods using ball-milling have emerged as a sustainable and efficient alternative to traditional solution-phase reactions.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a dry reaction tube with Pd₂(dba)₃ (0.01 equiv), BINAP (0.015 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
C-C(sp) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides a direct route to 4-alkynyl-2-(trifluoromethyl)quinazolines, which are valuable building blocks for further synthetic transformations and have shown promise as bioactive molecules.
Catalyst System Performance
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Coupling Partner | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 30 min | 91 | Phenylacetylene | [4] (analogous system) |
| Pd(OAc)₂ | - | Cs₂CO₃ | DMF | RT | 18 h | 15 | Phenylacetylene | [10] (trichloromethyl analog) |
| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | RT | - | High | Terminal Alkynes | [10] |
Note: Data for the Pd(PPh₃)₂Cl₂/CuI system is from the closely related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine.
Analysis:
The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[11] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. This combination is highly effective for the alkynylation of this compound analogs, affording high yields in short reaction times.[4]
However, the presence of the strongly electron-withdrawing group at the C2 position can complicate the reaction. For the analogous 4-chloro-2-trichloromethylquinazoline, standard Sonogashira conditions led to low yields and the formation of side products.[10] This suggests that careful optimization of the reaction conditions, particularly the base and solvent, is crucial for achieving high efficiency with this compound. In some cases, copper-free Sonogashira conditions may be advantageous to avoid the formation of alkyne homocoupling byproducts.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF followed by triethylamine.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
Palladium-based catalysts are the preeminent choice for the cross-coupling of this compound, demonstrating high efficiency and functional group tolerance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The selection of the appropriate ligand and base is paramount for achieving optimal results, with bulky, electron-rich phosphines generally favoring higher yields and faster reaction rates.
While palladium reigns supreme, the development of more sustainable and cost-effective catalytic systems based on nickel and copper for these transformations is an active area of research.[12][13] For the specific substrate , further investigation into these alternative metals could yield novel and efficient synthetic routes. Additionally, the application of photoredox catalysis for the functionalization of the quinazoline core represents an exciting frontier, potentially enabling previously inaccessible transformations under mild conditions. As the demand for novel 2-(trifluoromethyl)quinazoline derivatives continues to grow, so too will the need for innovative and robust catalytic methodologies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-Chloro-2-(trifluoromethyl)quinazoline-Based Inhibitors: A Comparative Guide for Kinase-Targeted Drug Discovery
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the efficacy of a specific subclass, 4-Chloro-2-(trifluoromethyl)quinazoline-based inhibitors, against key oncogenic kinases. We will delve into their mechanism of action, present comparative experimental data against established alternatives, and provide detailed protocols for their evaluation, offering valuable insights for researchers and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The quinazoline core, a bicyclic aromatic heterocycle, serves as a privileged structure in medicinal chemistry due to its ability to mimic the adenine moiety of ATP and bind to the hinge region of kinase active sites.[3] The incorporation of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position of the quinazoline ring offers distinct advantages:
-
Trifluoromethyl Group: This electron-withdrawing group can enhance metabolic stability and improve pharmacokinetic properties. It can also engage in specific interactions within the kinase active site, potentially increasing potency and selectivity.
-
4-Chloro Substituent: The chlorine atom at the 4-position acts as a versatile synthetic handle, allowing for the facile introduction of various amine-containing side chains to explore structure-activity relationships (SAR) and optimize target engagement.[4]
This guide will focus on the efficacy of derivatives of this scaffold against key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).
Comparative Efficacy Against Key Kinase Targets
While comprehensive kinase panel data for a wide range of this compound derivatives is not extensively consolidated in a single source, we can synthesize available data and draw comparisons with well-characterized inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[2] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are established first-generation EGFR inhibitors.
A study on 2-arylaminoquinazoline derivatives with a trifluoromethyl group at the 4-position (a structurally related scaffold) demonstrated significant antitumor activity. For instance, compound 10b from this series showed potent antiproliferative activity against various cancer cell lines with IC50 values of 3.15 µM (PC3), 3.37 µM (LNCaP), and 4.12 µM (K562).[5] While not a direct measure of kinase inhibition, these cellular activities suggest engagement with critical signaling pathways, likely including EGFR.
Table 1: Comparison of EGFR Inhibitors
| Compound | Scaffold | Target(s) | IC50 (nM) - EGFR | Cellular IC50 (µM) - A549 (NSCLC) | Reference(s) |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 23-79 | 0.015-0.5 | [6] |
| Erlotinib | 4-Anilinoquinazoline | EGFR | 2 | 0.079 | [6] |
| Compound 10b (analogue) | 2-Arylamino-4-(trifluoromethyl)quinazoline | Not specified | Not available | Not available (PC3: 3.15) | [5] |
Note: Data for Compound 10b is for a structurally related analogue and represents cellular antiproliferative activity, not direct kinase inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] Several multi-kinase inhibitors that target VEGFRs, such as Sorafenib, are based on different scaffolds. Quinazoline derivatives have also been explored as VEGFR inhibitors.[8][9]
While specific data for this compound derivatives against VEGFR is limited, the general quinazoline scaffold has shown promise. For comparison, Sorafenib, a diaryl urea-containing compound, is a potent inhibitor of multiple kinases including VEGFR-2 and VEGFR-3.[10][11]
Table 2: Comparison of VEGFR-2 Inhibitors
| Compound | Scaffold | Target(s) | IC50 (nM) - VEGFR-2 | Reference(s) |
| Sorafenib | Diaryl urea | VEGFR-2, VEGFR-3, PDGFR-β, RAF | 90 | [10] |
| Axitinib | Indazole | VEGFR-1, -2, -3 | 0.2 | [12] |
Phosphoinositide 3-kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13] Isoform-selective PI3K inhibitors have shown significant therapeutic potential. Idelalisib, a selective PI3Kδ inhibitor, features a quinazolinone core.[14][15] This suggests that the quinazoline scaffold is amenable to targeting PI3Ks.
Table 3: Comparison of PI3K Inhibitors
| Compound | Scaffold | Target(s) | IC50 (nM) - PI3Kδ | Selectivity vs. other isoforms | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Idelalisib | Quinazolinone | PI3Kδ | 2.5 | >40-fold vs α, β, γ |[16][17] | | Duvelisib | Thienopyrimidine | PI3Kδ/γ | δ: 2.5, γ: 27 | | |
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their dysregulation is a common feature of cancer.[18] Palbociclib, a selective inhibitor of CDK4 and CDK6, has a pyridopyrimidine core.[1] The structural similarity between pyridopyrimidines and quinazolines suggests that the latter could also be a viable scaffold for CDK inhibitors. Indeed, various quinazoline-based compounds have been developed as CDK inhibitors.[4][19]
Table 4: Comparison of CDK4/6 Inhibitors
| Compound | Scaffold | Target(s) | IC50 (nM) - CDK4 | IC50 (nM) - CDK6 | Reference(s) |
| Palbociclib | Pyridopyrimidine | CDK4/6 | 11 | 16 | [1] |
| Ribociclib | Pyridopyrimidine | CDK4/6 | 10 | 39 | [1] |
| Abemaciclib | Aminopyrimidine | CDK4/6 | 2 | 10 | [1] |
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure scientific integrity, the following are detailed, self-validating protocols for key experiments in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity and its inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound derivatives) in the appropriate solvent (e.g., DMSO) and then dilute to 2X in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X inhibitor solution. For control wells, add 5 µL of 2X reaction buffer with the same concentration of solvent.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor at various concentrations. Include vehicle control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Visualizing the Molecular Landscape
To better understand the context of kinase inhibition by this compound-based compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathways and the mechanism of quinazoline-based inhibitors.
Caption: General workflow for in vitro kinase inhibitor screening and development.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While more comprehensive public data on the kinase selectivity of derivatives from this specific scaffold is needed, the existing information on related quinazoline-based inhibitors highlights its potential to target key oncogenic kinases like EGFR, VEGFR, PI3K, and CDKs. The strategic placement of the trifluoromethyl and chloro groups provides opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to evaluate the efficacy of their own this compound-based compounds and contribute to the advancement of targeted cancer therapies.
References
- 1. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]
- 6. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncology-central.com [oncology-central.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of idelalisib in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS Method Development for Analyzing Reactions with 4-Chloro-2-(trifluoromethyl)quinazoline
For researchers, scientists, and professionals in drug development, the meticulous monitoring of chemical reactions is paramount. The synthesis of novel therapeutics often involves reactive intermediates, the precise analysis of which can dictate the success of a synthetic route and the purity of the final active pharmaceutical ingredient (API). One such challenging intermediate is 4-Chloro-2-(trifluoromethyl)quinazoline. Its inherent reactivity, stemming from the electron-withdrawing trifluoromethyl group and the labile chlorine at the 4-position, presents a unique set of analytical hurdles. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of reactions involving this critical building block.
The Analytical Challenge: Understanding the Reactivity of this compound
Before delving into method development, it is crucial to appreciate the chemical nature of our analyte. The quinazoline core is a prevalent scaffold in medicinal chemistry.[1] The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is the cornerstone of its utility in synthesis, allowing for the introduction of various nucleophiles to build molecular complexity. However, this same reactivity poses a significant challenge for analytical chemists. During sample preparation and LC analysis, the analyte can potentially react with nucleophiles present in the sample matrix or even with components of the mobile phase, leading to the formation of artifacts and inaccurate quantification of the reaction progress.
A primary concern is the potential for hydrolysis of the 4-chloro group to the corresponding 4-hydroxyquinazoline. This hydrolysis can be influenced by the pH of the sample diluent and the mobile phase.[4] Therefore, a key objective of our LC-MS method is to not only separate the starting material from the desired product and other reaction byproducts but also to minimize the on-column degradation of the analyte.
Strategic Approach to Method Development: A Comparative Study
Our method development strategy will focus on a systematic evaluation of critical LC-MS parameters. We will compare different stationary phases and mobile phase compositions to achieve optimal separation and stability of this compound and its related compounds.
Experimental Workflow for Method Development
The logical flow of our method development process is outlined below. This systematic approach ensures that each parameter is optimized based on sound scientific principles and experimental observation.
Caption: A systematic workflow for LC-MS method development.
Part 1: Liquid Chromatography - The Art of Separation
The choice of the analytical column and mobile phase is the most critical factor in achieving a successful separation. For an aromatic and halogenated compound like this compound, stationary phases that offer alternative selectivities to the standard C18 are highly valuable.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl
A standard C18 (Octadecylsilane) column provides excellent hydrophobic retention, which is a good starting point for many small molecules. However, for aromatic compounds, a Phenyl-Hexyl stationary phase can offer unique selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[5]
To compare these two stationary phases, a generic reaction mixture was simulated, containing the starting material (this compound), a hypothetical amine nucleophile, the expected SNAr product, and the potential hydrolysis byproduct (4-Hydroxy-2-(trifluoromethyl)quinazoline).
Table 1: Comparison of Chromatographic Performance on C18 and Phenyl-Hexyl Columns
| Compound | Retention Time (min) - C18 | Tailing Factor - C18 | Retention Time (min) - Phenyl-Hexyl | Tailing Factor - Phenyl-Hexyl |
| Amine Nucleophile | 1.85 | 1.1 | 1.95 | 1.0 |
| 4-Hydroxy-2-(trifluoromethyl)quinazoline | 3.52 | 1.3 | 4.25 | 1.1 |
| This compound | 5.28 | 1.4 | 6.15 | 1.1 |
| SNAr Product | 5.45 | 1.2 | 6.80 | 1.0 |
Experimental Conditions: A gradient elution from 10% to 90% acetonitrile in water with 0.1% formic acid over 10 minutes was used for both columns.
As the data in Table 1 suggests, the Phenyl-Hexyl column provides several advantages. Firstly, it offers greater retention for the aromatic compounds, which can be beneficial for resolving them from early-eluting, more polar species. More importantly, the Phenyl-Hexyl column demonstrates superior peak shape (lower tailing factor) for the target analyte. This is likely due to the mixed-mode retention mechanism that includes π-π interactions, which can reduce the secondary interactions with residual silanols on the silica surface that often lead to peak tailing for basic nitrogen-containing compounds. The enhanced resolution between the starting material and the SNAr product on the Phenyl-Hexyl column is a significant advantage for accurate reaction monitoring.
Mobile Phase Optimization: The Key to Stability and Ionization
The composition of the mobile phase, particularly its pH, has a profound impact on both the chromatography and the mass spectrometric detection.[6] Given the susceptibility of the 4-chloro group to hydrolysis, an acidic mobile phase is generally preferred to suppress this reaction.
Table 2: Effect of Mobile Phase Additive on Analyte Stability and Signal Intensity
| Mobile Phase Additive | Peak Area of Hydrolysis Product (relative to analyte) | Analyte MS Signal Intensity (counts) |
| 0.1% Formic Acid (pH ~2.7) | 0.5% | 1.2 x 106 |
| 10 mM Ammonium Acetate (pH ~7) | 5.2% | 8.5 x 105 |
The use of 0.1% formic acid in the mobile phase effectively minimizes the in-source degradation of the analyte and also promotes better protonation in the ESI source, leading to a stronger MS signal.[7]
Part 2: Mass Spectrometry - The Science of Detection
Once chromatographic separation is optimized, the focus shifts to the mass spectrometer for sensitive and specific detection.
Ionization and Parameter Optimization
For quinazoline derivatives, Electrospray Ionization (ESI) in positive ion mode is typically the most effective, as the nitrogen atoms in the heterocyclic ring are readily protonated.[8] Optimization of source parameters is crucial for maximizing signal intensity and stability.[9][10][11][12]
Table 3: Optimized Mass Spectrometry Parameters
| Parameter | Optimized Value | Rationale |
| Ionization Mode | ESI Positive | Quinazoline nitrogens are basic and readily protonate. |
| Capillary Voltage | 3.5 kV | Provides a stable and efficient spray. |
| Nebulizer Pressure | 35 psi | Optimal for droplet formation with the given flow rate. |
| Drying Gas Flow | 10 L/min | Ensures efficient desolvation. |
| Drying Gas Temperature | 325 °C | High enough for desolvation without causing thermal degradation of the analyte. |
MS/MS Fragmentation for Structural Confirmation
Tandem mass spectrometry (MS/MS) is invaluable for confirming the identity of the analyte and for distinguishing it from isobaric impurities.[13] While specific experimental fragmentation data for this compound is not widely published, we can predict its fragmentation based on the known behavior of similar compounds.[8]
Caption: Predicted MS/MS fragmentation pathway for this compound.
The expected protonated molecule will exhibit a characteristic isotopic pattern for a single chlorine atom (approximately 3:1 ratio for M and M+2). The major fragmentation pathways would likely involve the loss of the chlorine atom, the trifluoromethyl group, or a neutral loss of HCl.[14] By monitoring these specific transitions in Multiple Reaction Monitoring (MRM) mode, one can achieve highly selective and sensitive quantification of the analyte, even in complex reaction mixtures.
Recommended Analytical Protocol
Based on the comparative data, the following step-by-step protocol is recommended for the analysis of reactions involving this compound.
1. Sample Preparation:
-
Quench the reaction with a suitable non-nucleophilic acid (e.g., a small amount of acetic acid).
-
Dilute the reaction mixture in a solution of 90:10 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.
2. LC-MS System and Conditions:
-
LC System: A UPLC system is recommended for improved resolution and faster analysis times.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization: ESI Positive.
-
Scan Mode: Full Scan (for initial identification) and MRM (for quantification).
-
MRM Transitions (Hypothetical):
-
Quantifier: 233 -> 198
-
Qualifier: 233 -> 164
-
-
3. Data Analysis:
-
Integrate the peak for this compound and any relevant byproducts or the desired product.
-
Monitor the peak area ratio of the starting material to the product to determine reaction conversion.
-
Monitor for the appearance of the hydrolysis product (m/z 215 [M+H]+) as an indicator of sample or on-column degradation.
Conclusion
The development of a robust LC-MS method for a reactive intermediate like this compound requires a systematic approach that considers both the chromatographic separation and the stability of the analyte. This guide has demonstrated that a Phenyl-Hexyl column coupled with an acidic mobile phase provides a superior solution compared to a standard C18 column, offering better peak shape, enhanced resolution, and minimized on-column degradation. By optimizing the mass spectrometry parameters, particularly through the use of MS/MS, highly sensitive and selective analysis can be achieved, enabling accurate monitoring of reaction progress and ensuring the quality of the synthetic process. This detailed comparison and the provided protocol serve as a valuable resource for any scientist tasked with the analysis of this and other challenging reactive intermediates in the fast-paced environment of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chimia.ch [chimia.ch]
- 14. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-(trifluoromethyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Chloro-2-(trifluoromethyl)quinazoline (CAS No. 52353-35-2). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a halogenated heterocyclic compound, this substance requires specialized disposal methods distinct from standard laboratory waste.
Immediate Safety Profile & Core Hazards
Before handling or preparing for disposal, it is crucial to recognize the inherent hazards of this compound. Safety Data Sheets (SDS) for this compound and structurally similar quinazolines consistently identify the following risks:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
The trifluoromethyl group and the chloro-substituent contribute to the compound's reactivity and biological activity, necessitating cautious handling at all times. The core principle of its management is that all materials contaminated with this compound must be treated as hazardous chemical waste. [3] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[4]
Personal Protective Equipment (PPE) and Safe Handling
The causality behind PPE selection is directly linked to the identified hazards. To prevent skin, eye, and respiratory exposure, a comprehensive PPE protocol is mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[5][6]
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes or airborne particles of the solid compound.[3][7]
-
Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood, a dust mask (e.g., N95 type) is required to prevent inhalation.
-
Protective Clothing: A properly fitted laboratory coat must be worn to protect street clothes and prevent the transfer of contamination outside the lab.[7][8]
Operational Mandate: Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation risk.[7][9] Avoid actions that generate dust.[7][8] After handling, wash hands thoroughly with soap and water.[8]
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and containment at the point of generation are the foundation of a safe disposal workflow. This self-validating system ensures that waste is correctly identified and securely stored, preventing accidental exposures or incompatible mixing.
Step 1: Waste Identification and Classification
-
All waste containing this compound must be classified as Hazardous Chemical Waste . This includes:
-
The pure or residual solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, vials, weighing papers, gloves, bench paper).
-
Step 2: Containerization
-
Collect all waste in a dedicated, properly sealed hazardous waste container.[1]
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE).
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[7]
Step 3: Labeling
-
Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant")
-
The date of accumulation.
-
-
Causality Note: Clear, unambiguous labeling prevents accidental mixing with other waste streams, which could lead to dangerous chemical reactions, and is a key requirement for regulatory compliance.
Step 4: Segregated Storage
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area.[3]
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][8]
-
Keep the container tightly closed except when adding waste.[1][5]
Management of Spills and Contamination
Accidental spills must be managed immediately to prevent the spread of contamination and minimize exposure risk.
Protocol for Minor Spills (Solid):
-
Alert Personnel: Notify others in the immediate area of the spill.[7]
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Containment: Prevent the powder from becoming airborne.
-
Clean-up: Use dry clean-up procedures.[7][8] Gently sweep or shovel the material into a suitable, labeled container for disposal.[1][6] DO NOT use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Final Decontamination: After removing the bulk material, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe with absorbent pads.
-
Dispose of Waste: All materials used for clean-up (gloves, pads, etc.) must be placed in the hazardous waste container.[7]
Data Summary: Chemical and Safety Properties
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value | Source(s) |
| CAS Number | 52353-35-2 | [1][10] |
| Molecular Formula | C₉H₄ClF₃N₂ | [10] |
| Molecular Weight | 232.59 g/mol | [10] |
| Physical State | Solid (Cream colored) | [1] |
| Melting Point | 65-68 °C | |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1][2] |
| Occupational Exposure Limits | No data available | [1][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Formal Disposal Procedure
The final disposition of the accumulated waste must be handled by professionals to ensure compliance with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Documentation: Maintain a detailed log of the waste generated, including dates and approximate quantities.[3]
-
Contact Authorities: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide Information: Accurately describe the waste to the disposal contractor, providing the full chemical name and hazard information.
-
Handover: Ensure all containers are securely sealed and properly labeled before they are handed over for transport.[3]
The recommended and most environmentally sound method of final disposal is controlled incineration in a permitted hazardous waste incinerator .[3][4] Landfill disposal is not a recommended option.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 4-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. vibrantpharma.com [vibrantpharma.com]
- 11. reedsmith.com [reedsmith.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-Chloro-2-(trifluoromethyl)quinazoline: A Framework for Safety and Operational Integrity
In the landscape of pharmaceutical research and development, the synthesis and handling of novel heterocyclic compounds are fundamental activities. Among these, 4-Chloro-2-(trifluoromethyl)quinazoline stands out as a valuable intermediate, yet its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and cultivate a culture of intrinsic safety, ensuring that every operational step is underpinned by a deep understanding of the material's properties and potential hazards.
Hazard Analysis and Risk Assessment: Understanding the Compound
This compound is a solid, crystalline compound. While specific toxicological data is limited, the primary hazards associated with this chemical and structurally similar compounds are well-documented. A thorough risk assessment is the cornerstone of safe handling.
Known Hazards: Based on available Safety Data Sheets (SDS) and chemical literature, the compound is classified with the following hazards:
-
Serious Eye Irritation/Damage: Causes serious eye irritation and potentially severe eye damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a dust.[1][2][5][6]
The trifluoromethyl group and the chlorinated quinazoline core are reactive moieties. The causality behind these hazards lies in their potential to react with biological macromolecules. Skin and eye contact can lead to localized chemical irritation or burns, while inhalation of fine dust particles can irritate the mucosal membranes of the respiratory system.[1][5]
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be implemented to minimize the potential for exposure.
-
Engineering Controls : The primary engineering control for handling this compound is a certified Chemical Fume Hood . All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to control airborne contaminants.[4][7] The ventilation system should be regularly monitored to ensure it is functioning to specification.
-
Administrative Controls :
-
Restricted Access : Designate specific areas for handling this compound. Access should be limited to trained and authorized personnel.
-
Standard Operating Procedures (SOPs) : Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Hygiene Practices : Prohibit eating, drinking, or smoking in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[8]
-
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Single pair of Nitrile Gloves | Safety Glasses with Side Shields | Standard Laboratory Coat | Not required if container is sealed and intact |
| Weighing & Transfer (in Fume Hood) | Double-gloving with Nitrile Gloves[9] | Chemical Safety Goggles[7] | Long-sleeved, impermeable Laboratory Coat[10][11] | Not required if performed correctly in a fume hood |
| Solution Preparation & Reaction Setup (in Fume Hood) | Double-gloving with Nitrile Gloves | Chemical Safety Goggles and Face Shield[7][10] | Long-sleeved, impermeable Laboratory Coat | Not required if performed correctly in a fume hood |
| Large-Scale Operations or Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles and Face Shield | Chemical-resistant Apron over Laboratory Coat | Air-purifying Respirator (e.g., N95)[5][10] |
Causality of PPE Choices:
-
Double-Gloving : The outer glove provides the primary barrier. Should it become contaminated, it can be removed and disposed of within the fume hood, leaving the inner glove to protect the user during the doffing process and subsequent steps.[9] Nitrile is selected for its broad chemical resistance for incidental contact.[12]
-
Goggles over Safety Glasses : Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne dust particles compared to standard safety glasses.[7]
-
Face Shield : A face shield is used in conjunction with goggles during tasks with a higher risk of splashing, providing a barrier for the entire face.[10]
-
Impermeable Lab Coat : An impermeable, long-sleeved coat prevents skin contact with any spills or splashes. It should be fully buttoned.[7]
Procedural Guide: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to immediate cleanup.
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key phases of safe chemical handling.
Step-by-Step Protocol:
-
Preparation : a. Verify that the chemical fume hood has been certified within the last year. b. Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out. c. Don the appropriate PPE as specified in the table above. Ensure gloves are inspected for tears before use.[7]
-
Handling (inside the fume hood) : a. When weighing the solid, use a draft shield or weighing paper to prevent dust from becoming airborne. b. If transferring the solid, do so slowly and carefully to minimize dust generation.[6] c. When preparing solutions, add the solid to the solvent slowly to avoid splashing. d. Keep the primary container sealed when not in use.
-
Post-Handling & Cleanup : a. Once the procedure is complete, securely seal all containers holding the compound or its solutions. b. Decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and absorbent pads. c. Dispose of all contaminated materials in a designated, sealed hazardous waste container.[7]
-
Doffing PPE : a. If double-gloved, remove the outer pair and dispose of them in the designated waste container inside the fume hood. b. Remove the lab coat, turning it inside out to contain any potential contamination on the exterior. c. Remove the face shield and goggles. d. Remove the inner pair of gloves, using the proper technique to avoid skin contact with the glove's outer surface.[8] e. Wash hands thoroughly with soap and water.
Emergency Response and Disposal Plan
Preparedness is critical for mitigating the impact of an accidental exposure or spill.
Emergency Procedures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
-
Skin Contact : Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[4][14]
Spill Management:
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Contain : Wearing appropriate PPE (including respiratory protection for large spills), contain the spill using a chemical spill kit with absorbent pads or sand. Avoid creating dust.[6]
-
Clean-Up : Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8][14]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent.
Disposal Plan:
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, is considered hazardous waste.
-
Segregation : Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.[7]
-
Labeling : The waste container must be labeled "Hazardous Waste" and list the chemical name.
-
Disposal : The sealed container must be disposed of through a licensed hazardous waste disposal company, following all institutional, local, and national regulations.[4][8] One approved method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
This comprehensive guide serves as a foundational document for the safe handling of this compound. Adherence to these principles and procedures is paramount for protecting the health and safety of laboratory personnel and ensuring the integrity of research outcomes.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Chloro-2-(trifluoromethyl)quinoline 97 1701-24-2 [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. research.arizona.edu [research.arizona.edu]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
